molecular formula C6H7N3 B1311428 3-(1H-pyrazol-1-yl)propanenitrile CAS No. 88393-88-8

3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1311428
CAS No.: 88393-88-8
M. Wt: 121.14 g/mol
InChI Key: SJXLTSDYZRWRQH-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXLTSDYZRWRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427482
Record name 3-(1H-pyrazol-1-yl)propanenitrile
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88393-88-8
Record name 3-(1H-pyrazol-1-yl)propanenitrile
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Record name 3-(1H-Pyrazol-1-yl)propanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest in chemical research and development. The information is presented to be a valuable resource for laboratory work and theoretical modeling.

Core Physical and Chemical Data

This compound is a colorless oil at room temperature.[1][2] Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₇N₃[3][4]
Molecular Weight 121.14 g/mol [3][4]
CAS Number 88393-88-8[3][4]
Appearance Colorless Oil[1][2]
Boiling Point 129 °C at 11 Torr[1][2]
Density 1.08 g/cm³[1][2]
Solubility Sparingly soluble in DMSO, Slightly soluble in Methanol[1][2]

Experimental Protocols

1. Determination of Boiling Point under Reduced Pressure:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the determination is carried out under reduced pressure (vacuum).

  • Apparatus: A vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a manometer.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer.

    • The apparatus is sealed and the vacuum pump is engaged to reduce the pressure to the desired level, which is monitored by the manometer.

    • The flask is gently heated. The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

2. Measurement of Density:

The density of a liquid is its mass per unit volume.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

3. Assessment of Solubility:

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

  • Apparatus: Test tubes, a vortex mixer, and a calibrated pipette or graduated cylinder.

  • Procedure:

    • A specified volume of the solvent (e.g., 1 mL of DMSO or Methanol) is placed in a test tube.

    • A small, measured amount of this compound is added.

    • The mixture is agitated using a vortex mixer for a set period to ensure thorough mixing.

    • The solution is visually inspected for any undissolved solute. If the solute dissolves completely, more is added incrementally until the solution is saturated.

    • The solubility is qualitatively described (e.g., sparingly soluble, slightly soluble) based on the amount of solute that can be dissolved in a given volume of solvent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound such as this compound.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination (Reduced Pressure) Purification->BoilingPoint Characterize Purified Sample Density Density Measurement (Pycnometer) Purification->Density Characterize Purified Sample Solubility Solubility Assessment Purification->Solubility Characterize Purified Sample DataAnalysis Data Analysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis Reporting Reporting of Properties DataAnalysis->Reporting

Caption: A flowchart outlining the general steps from synthesis to the final reporting of physical properties for a chemical compound.

Biological Activity Context

While this compound itself is primarily a research chemical, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 1H-pyrazol-1-yl have been investigated for a range of biological activities. For instance, certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been studied for their potential to alleviate inflammatory bowel disease by modulating the PI3K/Akt/mTOR signaling pathway.[5] This highlights the potential for designing novel therapeutic agents based on the pyrazole core structure.

The logical relationship for investigating the biological potential of a novel pyrazole derivative is depicted below.

G Biological Investigation of Pyrazole Derivatives Compound Novel Pyrazole Derivative TargetID Target Identification (e.g., Kinases, Receptors) Compound->TargetID InVitro In Vitro Assays (e.g., Enzyme Inhibition) TargetID->InVitro InVivo In Vivo Models (e.g., Disease Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Compound Iterative Design

Caption: A diagram illustrating the iterative process of drug discovery for novel pyrazole-based compounds.

References

3-(1H-pyrazol-1-yl)propanenitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research. It details the compound's chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a representative synthesis protocol and explores the role of its derivatives in drug development, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory diseases.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanenitrile group.

  • IUPAC Name: this compound[1]

  • Synonyms: Pyrazole-1-propionitrile[2], 3-Pyrazol-1-ylpropanenitrile[3]

  • CAS Number: 88393-88-8[3][4]

  • Molecular Formula: C₆H₇N₃[1][3][5]

  • SMILES: C1=CN(N=C1)CCC#N[1][3]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is presented below. This data is essential for its application in chemical synthesis and drug design.

PropertyValueReference
Molecular Weight 121.14 g/mol [3][5]
Appearance Oil[4]
Boiling Point 129 °C (at 11 Torr)[4]
Density 1.08 g/cm³[4]
Monoisotopic Mass 121.063995 Da[1]
Solubility Sparingly in DMSO, Slightly in Methanol[4]
pKa (Predicted) 1.85 ± 0.10[4]
XLogP (Predicted) -0.8[1]
Topological Polar Surface Area (TPSA) 41.61 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is a common and efficient method for N-alkylation of pyrazole derivatives.

General Synthesis Workflow

The diagram below illustrates the logical workflow for the synthesis and purification of this compound.

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis reagents Pyrazole + Acrylonitrile reaction_mix Mix & Heat (Optional Catalyst) reagents->reaction_mix quench Reaction Quenching reaction_mix->quench extraction Solvent Extraction quench->extraction purify Column Chromatography or Distillation extraction->purify product This compound purify->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is a representative example for the cyanoethylation of pyrazole.

Materials:

  • Pyrazole

  • Acrylonitrile

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base catalyst

  • Dichloromethane (DCM) or another suitable solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic amount of Triton B (e.g., 0.05 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure this compound.[4]

Application in Drug Discovery: TYK2 Inhibition

Derivatives of this compound have emerged as significant scaffolds in medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6]

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively inhibiting TYK2, these compounds can modulate the immune response, offering a targeted therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core this compound structure to optimize potency, selectivity against other JAK family members (JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

Simplified JAK-STAT Signaling Pathway

The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the target of the aforementioned inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 2. Activation JAKx JAK receptor->JAKx STAT STAT TYK2->STAT 3. Phosphorylation JAKx->STAT 3. Phosphorylation STAT_P STAT-P dimer STAT-P Dimer STAT_P->dimer 4. Dimerization DNA DNA dimer->DNA 5. Translocation & DNA Binding transcription Gene Transcription (Inflammatory Response) DNA->transcription 6. Regulation cytokine Cytokine (e.g., IL-23) cytokine->receptor 1. Binding inhibitor This compound Derivative inhibitor->TYK2 Inhibition

Caption: Role of TYK2 in JAK-STAT Signaling.

References

In-Depth Technical Guide: 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88393-88-8

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Computational Data

This compound is a colorless to light yellow oil. Its key properties are summarized in the tables below for quick reference.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 88393-88-8[1]
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
Appearance Oil[2]
Boiling Point 129 °C (at 11 Torr)[2]
Density 1.08 g/cm³[2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[2]

Table 2: Computational Properties

PropertyValueSource
XlogP -0.8Predicted
Topological Polar Surface Area (TPSA) 41.6 ŲPredicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 3Predicted
Rotatable Bonds 2Predicted

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the aza-Michael addition of pyrazole to acrylonitrile.[3][4] This reaction is a highly efficient method for constructing the C-N bond between the pyrazole ring and the propionitrile side chain.

General Synthesis Workflow

The overall process involves the reaction, workup, and purification of the final product. The workflow is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Pyrazole + Acrylonitrile Reaction Aza-Michael Addition (Base Catalyst, Solvent) Reactants->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Analysis Purity Check (HPLC, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product >95% Purity TYK2_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT 3. Phosphorylation pSTAT p-STAT JAK2->STAT 3. Phosphorylation Inhibitor Scaffold-based TYK2 Inhibitor Inhibitor->TYK2 BLOCKS Dimer STAT Dimer Nucleus Nucleus Gene Pro-inflammatory Gene Transcription

References

Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile from pyrazole and acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring N-alkyled with a cyanopropyl group, serves as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through the aza-Michael addition of pyrazole to acrylonitrile, a reaction commonly referred to as cyanoethylation. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction conditions, and characterization data, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a base-catalyzed aza-Michael addition. In this reaction, the pyrazole anion, generated in the presence of a base, acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The reaction is generally efficient and high-yielding.

The mechanism involves three key steps:

  • Deprotonation: A base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a pyrazolide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The pyrazolide anion attacks the β-carbon of acrylonitrile, leading to the formation of a new carbon-nitrogen bond and a carbanion intermediate.

  • Protonation: The carbanion intermediate is protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or trace water) to give the final product, this compound.

Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Equipment
  • Reactants: Pyrazole, Acrylonitrile

  • Catalyst: Triton B (40% solution in methanol) or another suitable base (e.g., sodium hydroxide, potassium carbonate).

  • Solvents: Dioxane or another suitable aprotic solvent.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, distillation apparatus.

Detailed Synthesis Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pyrazole (e.g., 0.1 mol, 6.81 g) and dioxane (100 mL).

  • Catalyst Addition: A catalytic amount of Triton B (e.g., 1 mL of a 40% solution in methanol) is added to the stirred solution.

  • Addition of Acrylonitrile: Acrylonitrile (e.g., 0.11 mol, 5.84 g, 7.3 mL) is added dropwise to the reaction mixture through the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation

Table 1: Reaction Conditions for the Cyanoethylation of Pyrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Triton BDioxane80-903-4HighGeneral Procedure
Basic Anion Exchange ResinNone50-602-3>90General Procedure
Sodium HydroxideAcetonitrileReflux5GoodAnalogous Reactions
Potassium CarbonateDMF806GoodAnalogous Reactions
Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance Colorless Oil
Boiling Point 129 °C @ 11 Torr
Density 1.08 g/cm³
pKa 1.85 ± 0.10 (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (d, J=1.8 Hz, 1H), 7.49 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.1 Hz, 1H), 4.40 (t, J=6.7 Hz, 2H), 2.95 (t, J=6.7 Hz, 2H)Inferred from similar structures
¹³C NMR (CDCl₃, 101 MHz) δ 139.9, 129.5, 117.8, 106.0, 48.9, 18.2Inferred from similar structures
IR (neat, cm⁻¹) ~2250 (C≡N), ~1510, 1400 (pyrazole ring)Inferred from functional groups
Mass Spectrum (EI) m/z 121 (M⁺)

Visualizations

Reaction Workflow

Synthesis_Workflow Reactants Pyrazole + Acrylonitrile in Dioxane Catalyst Add Triton B Reactants->Catalyst Reaction Reflux at 80-90°C (3-4 hours) Catalyst->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation Pyrazole Pyrazole (N-H) Anion Pyrazolide Anion Pyrazole->Anion + B: Base Base (B:) HB H-B⁺ Base->HB Anion2 Pyrazolide Anion Acrylonitrile Acrylonitrile Carbanion Carbanion Intermediate Carbanion2 Carbanion Intermediate Anion2->Carbanion + Acrylonitrile Product Final Product Carbanion2->Product + H-B⁺ HB2 H-B⁺ Base2 Base (B:)

Spectroscopic Profile of 3-(1H-pyrazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-1-yl)propanenitrile. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established principles and data from closely related analogues. It also outlines the standard experimental protocols required for the synthesis and subsequent spectroscopic analysis, making it a valuable resource for researchers working with this and similar chemical entities.

Summary of Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6Doublet1HH-5 (Pyrazole ring)
~7.4 - 7.5Doublet1HH-3 (Pyrazole ring)
~6.2 - 6.3Triplet1HH-4 (Pyrazole ring)
~4.3 - 4.4Triplet2HN-CH₂
~2.9 - 3.0Triplet2HCH₂-CN

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~139 - 141C-3 (Pyrazole ring)
~128 - 130C-5 (Pyrazole ring)
~117 - 119C≡N (Nitrile)
~105 - 107C-4 (Pyrazole ring)
~48 - 50N-CH₂
~18 - 20CH₂-CN

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2250 - 2240Strong, SharpC≡N stretch
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850MediumC-H stretch (aliphatic)
~1550 - 1450Medium-StrongC=C and C=N ring stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
121.06[M]⁺
122.07[M+H]⁺
144.05[M+Na]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N-alkylated pyrazoles is the Michael addition of pyrazole to an activated alkene. For this compound, this involves the reaction of pyrazole with acrylonitrile.

Materials:

  • Pyrazole

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a basic ionic liquid)

  • A suitable solvent (e.g., acetonitrile, ethanol, or water)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent.

  • Add a catalytic amount of the base to the solution.

  • Slowly add an equimolar amount of acrylonitrile to the reaction mixture at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is then taken up in water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Obtain a standard proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Obtain a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the general structure of the target molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Chemical structure of this compound.

Determining the Solubility of 3-(1H-pyrazol-1-yl)propanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a versatile building block in organic synthesis, finding applications in the development of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a standardized experimental protocol for the quantitative determination of its solubility. Due to the limited availability of public quantitative data, this guide focuses on empowering researchers to generate reliable and reproducible solubility data in their own laboratories.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance Oil
Boiling Point 129 °C (at 11 Torr)
Density 1.08 g/cm³

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The compound is reported to be:

  • Sparingly soluble in Dimethyl Sulfoxide (DMSO).

  • Slightly soluble in Methanol.

Quantitative Solubility Data Table Template

Researchers can use the following table to record experimentally determined solubility data for this compound in various organic solvents at different temperatures. This structured format allows for easy comparison and analysis of the results.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of AnalysisNotes
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Dichloromethane
Toluene
Dimethyl Sulfoxide (DMSO)
Add other solvents as needed

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][2]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

G cluster_0 Experimental Steps A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature C Phase Separation B->C Attainment of equilibrium D Sample Dilution C->D Collect clear supernatant E Quantitative Analysis D->E Prepare for analysis F Solubility Calculation E->F Determine concentration

Caption: Workflow for experimental solubility determination.

Detailed Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure that the solution reaches saturation.

  • Add a known volume or mass of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation during the experiment.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and the solute, but a period of 24 to 72 hours is generally recommended.[1]

  • To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in solution remains constant over time.[3]

Step 3: Phase Separation

  • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. The filter material should be chemically compatible with the solvent.

Step 4: Quantitative Analysis

  • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

Step 5: Calculation of Solubility

  • Calculate the concentration of the saturated solution by taking into account the dilution factor used.

  • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Considerations for Accuracy
  • Purity of Compound and Solvents: The purity of both the this compound and the organic solvents should be high to avoid erroneous results.

  • Temperature Control: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately known temperature throughout the experiment is crucial.

  • pH (for aqueous-organic mixtures): If working with solvent mixtures containing water, the pH of the solution should be measured and controlled, as it can significantly influence the solubility of ionizable compounds.

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Logical Relationships in Solubility Determination

G Solute This compound (Solid) Equilibrium Thermodynamic Equilibrium Solute->Equilibrium Solvent Organic Solvent (Liquid) Solvent->Equilibrium SaturatedSolution Saturated Solution (Liquid Phase) Equilibrium->SaturatedSolution Governs Temperature Temperature Temperature->Equilibrium Influences Pressure Pressure (Atmospheric) Pressure->Equilibrium Influences

Caption: Factors influencing solubility equilibrium.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data that will be invaluable for the design and optimization of synthetic routes, purification strategies, and formulation development. The provided templates for data presentation will aid in the consistent reporting and comparison of solubility data across different studies.

References

A Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile: A Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key chemical intermediate and a foundational scaffold in modern medicinal chemistry. While a useful research chemical in its own right, its significance is amplified through its derivatives, which are at the forefront of developing targeted therapies for immune-mediated diseases. This document details its fundamental properties, synthesis methodologies, and the biological context of its more complex analogues, with a particular focus on their role as selective Tyrosine Kinase 2 (TYK2) inhibitors.

Core Compound Properties

This compound, also known as Pyrazole-1-propionitrile, is a stable, nitrogen-containing heterocyclic compound. Its structure, featuring a pyrazole ring linked to a propanenitrile group, serves as a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C₆H₇N₃[1][2][3]
Molecular Weight 121.14 g/mol [1][2][3]
CAS Number 88393-88-8[1][2][3]
Boiling Point 129 °C (at 11 Torr)
Density 1.08 g/cm³
Form Oil

Synthesis and Derivatization

While this compound is commercially available, understanding its synthesis and, more importantly, its incorporation into more complex molecules is crucial for research and development. Its derivatives are often synthesized through multi-step processes involving key chemical reactions.

General Synthesis of Pyrazole-Propananilide Derivatives

A general method for creating derivatives involves the reaction of pyrazole with propananilide intermediates.[4]

Experimental Protocol:

  • Intermediate Preparation: Synthesize ω-chloro-N-propananilide derivatives as the first step.

  • Coupling Reaction: Combine the ω-chloro-N-propananilide intermediates with 1H-pyrazole in a solvent such as Dimethylformamide (DMF).

  • Workup: After the reaction is complete (monitored by appropriate analytical techniques), evaporate the DMF under reduced pressure.

  • Extraction: Extract the resulting residue using chloroform and water. The organic phases are collected and dried over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent from the organic phase. The crude product is then purified using column chromatography with suitable mobile phases to yield the final 3-(1H-pyrazol-1-yl)-N-propananilide derivative.[4]

Synthesis of Ruxolitinib Intermediate

The pyrazole-propanenitrile scaffold is a key component of intermediates used to synthesize Ruxolitinib, a potent JAK1/JAK2 inhibitor.[5][6] The synthesis of one such intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, highlights a sophisticated application of this chemical moiety.

Logical Workflow for Ruxolitinib Intermediate Synthesis:

G cluster_start Starting Materials 3-cyclopentyl-2-alkyl cyanoacrylate 3-cyclopentyl-2-alkyl cyanoacrylate Asymmetric Michael Addition Asymmetric Michael Addition 3-cyclopentyl-2-alkyl cyanoacrylate->Asymmetric Michael Addition 4-bromo-1H-pyrazoles 4-bromo-1H-pyrazoles 4-bromo-1H-pyrazoles->Asymmetric Michael Addition Chiral squaric acid amide catalyst Chiral squaric acid amide catalyst Chiral squaric acid amide catalyst->Asymmetric Michael Addition Catalyzes Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Asymmetric Michael Addition->Hydrolysis & Decarboxylation Yields ester intermediate Final Intermediate Final Intermediate Hydrolysis & Decarboxylation->Final Intermediate Yields (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile

Synthesis workflow for a Ruxolitinib intermediate.

Biological Significance: A Scaffold for TYK2 Inhibition

The primary interest for drug development professionals lies in the derivatives of this compound. Recent research has identified derivatives that act as highly selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[7]

TYK2 is a critical mediator for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of these cytokine pathways is central to the pathology of numerous autoimmune and inflammatory diseases.[7][8] Therefore, selective inhibition of TYK2 is a promising therapeutic strategy for conditions like inflammatory bowel disease, psoriasis, and systemic lupus erythematosus.[7][8]

Quantitative Data for a Lead TYK2 Inhibitor Derivative

One notable derivative, compound 14l from a 2021 study, has shown significant promise.[7]

ParameterValueDetails
TYK2 Inhibition (IC₅₀) 9 nMDemonstrates potent inhibition of the target kinase.
Liver Microsomal Clearance 11.4 mL/min/gIndicates metabolic stability.
Half-life (t₁/₂) 121.6 minReflects the duration of action in a microsomal assay.

Compound 14l: 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The therapeutic effect of TYK2 inhibitors is achieved through the modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This is one of the most direct pathways for transducing extracellular signals into transcriptional responses.[2][9]

The Canonical Pathway:

  • Cytokine Binding: A cytokine (e.g., IL-23) binds to its specific receptor on the cell surface.

  • Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs (including TYK2) into close proximity, allowing them to phosphorylate and activate each other.[9]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.[2]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes that promote inflammation and immune responses.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAKs JAKs (e.g., TYK2) Receptor->JAKs 2. Activates STAT STAT (inactive) JAKs->STAT 3. Phosphorylates STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerizes DNA DNA STAT_dimer->DNA 5. Translocates & Binds Gene Target Gene Transcription DNA->Gene 6. Initiates Cytokine Cytokine Cytokine->Receptor 1. Binds

The canonical JAK-STAT signaling pathway.
Inhibition by Pyrazole-Propanenitrile Derivatives

Selective TYK2 inhibitors based on the this compound scaffold function by binding to the TYK2 kinase, preventing its activation. This targeted inhibition disrupts the entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Binding occurs, but activation is blocked TYK2->Block STAT STAT (inactive) Inhibitor TYK2 Inhibitor (Pyrazole Derivative) Inhibitor->TYK2 Binds & Inhibits Block->STAT Phosphorylation BLOCKED Cytokine Cytokine Cytokine->Receptor

Inhibition of TYK2 signaling by a pyrazole derivative.

Conclusion

This compound is a molecule of significant interest, transitioning from a simple research chemical to the foundational core of sophisticated, next-generation therapeutic agents. Its derivatives, particularly the selective TYK2 inhibitors, exemplify the power of scaffold-based drug design in creating potent and highly specific treatments for complex immune-mediated diseases. Continued exploration of this and related pyrazole structures holds considerable promise for the future of targeted drug discovery.

References

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its structural motif, featuring a pyrazole ring linked to a propanenitrile group, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 88393-88-8[2]
Molecular Formula C₆H₇N₃[2]
Molecular Weight 121.14 g/mol [2]
Appearance Colorless Oil[1]
Boiling Point 129 °C at 11 Torr[1]
Density 1.08 g/cm³[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[1]
pKa (Predicted) 1.85 ± 0.10[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction between pyrazole and acrylonitrile. This reaction is a classic example of a conjugate addition, where a nucleophile (in this case, the pyrazole anion) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).

General Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the diagram below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Pyrazole E Reaction Mixture A->E B Acrylonitrile B->E C Base (e.g., Triton B) C->E D Solvent (e.g., Acetonitrile) D->E F Stirring at Room Temperature E->F G Neutralization (e.g., with Acetic Acid) F->G H Solvent Evaporation G->H I Extraction with Organic Solvent (e.g., Ethyl Acetate) H->I J Drying of Organic Phase (e.g., with Na2SO4) I->J K Filtration J->K L Concentration K->L M Column Chromatography L->M N N M->N Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Michael additions of N-heterocycles to activated alkenes.

Materials:

  • Pyrazole

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Acetonitrile

  • Acetic Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 eq) in acetonitrile.

  • Addition of Base: To this solution, add a catalytic amount of Triton B (e.g., 0.05 eq).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

    • Remove the acetonitrile under reduced pressure.

    • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectral Characterization (Predicted)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~7.5dH-5 (pyrazole)
~7.4dH-3 (pyrazole)
~6.2tH-4 (pyrazole)
~4.4t-CH₂-N
~2.9t-CH₂-CN
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~139C-5 (pyrazole)
~129C-3 (pyrazole)
~118-CN
~106C-4 (pyrazole)
~50-CH₂-N
~18-CH₂-CN
IR Spectroscopy Characteristic Absorption (cm⁻¹) Functional Group
~2250C≡N stretch
~1500-1600C=N, C=C stretch (pyrazole ring)
~2850-3000C-H stretch (aliphatic)
~3100-3150C-H stretch (aromatic)
Mass Spectrometry Expected m/z Fragment
121.06[M]⁺
122.07[M+H]⁺

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Ruxolitinib

One of the most notable applications of a derivative of this compound is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis and polycythemia vera.[3] The core structure of this compound is a key component of the Ruxolitinib molecule.

Scaffold for TYK2 Inhibitors

Derivatives of this compound have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2).[4] TYK2 is a member of the JAK family of non-receptor tyrosine kinases and plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases. The development of selective TYK2 inhibitors is a promising therapeutic strategy for conditions such as inflammatory bowel disease.[4]

Signaling Pathway: JAK-STAT Pathway Inhibition

The therapeutic relevance of compounds derived from this compound, such as Ruxolitinib and other TYK2 inhibitors, lies in their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is essential for the transduction of signals from a wide range of cytokines and growth factors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Ruxolitinib / TYK2 Inhibitor (Derived from this compound) Inhibitor->JAK Inhibition Gene Gene Expression DNA->Gene

Caption: Inhibition of the JAK-STAT signaling pathway by therapeutics derived from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The brominated derivative is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Similar precautions should be taken with the parent compound. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a research chemical of significant interest due to its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The successful development of drugs like Ruxolitinib and the ongoing research into novel TYK2 inhibitors underscore the importance of this pyrazole derivative in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Potential Reactivity of the Nitrile Group in 3-(1H-pyrazol-1-yl)propanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential chemical reactivity of the nitrile group in 3-(1H-pyrazol-1-yl)propanenitrile. This compound is a valuable building block in medicinal chemistry, and understanding the transformations of its nitrile functionality is crucial for the design and synthesis of novel therapeutic agents. This document details the principal reactions the nitrile group can undergo, including hydrolysis, reduction, and addition of organometallic reagents. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for analogous transformations, supported by quantitative data from related compounds. The influence of the pyrazole ring on the reactivity of the nitrile group is also discussed.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring linked to a propanenitrile side chain. The pyrazole moiety is a common scaffold in a plethora of biologically active molecules. The nitrile group, with its electrophilic carbon atom, is a versatile functional group capable of undergoing a variety of chemical transformations. Its conversion to amines, carboxylic acids, or ketones opens up diverse avenues for molecular elaboration and the synthesis of compound libraries for drug discovery. This guide explores the potential reactivity of this nitrile group, providing a theoretical and practical framework for its chemical manipulation.

General Reactivity of the Nitrile Group

The nitrile group (C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The primary reactions of nitriles include:

  • Hydrolysis: Conversion to carboxylic acids or amides.

  • Reduction: Transformation into primary amines.

  • Addition of Organometallic Reagents: Formation of ketones.

The pyrazole ring, being an electron-rich aromatic system, may exert an electronic influence on the reactivity of the nitrile group, although significant effects are not anticipated due to the insulating methylene spacer. The lone pair of electrons on the pyrrole-type nitrogen of the pyrazole ring contributes to the aromatic system, and the ring itself can be either electron-donating or -withdrawing depending on the substitution. In the case of an unsubstituted pyrazole ring, a modest electron-withdrawing effect might be observed.

Potential Reactions of the Nitrile Group in this compound

Hydrolysis

The nitrile group of this compound can be hydrolyzed to either 3-(1H-pyrazol-1-yl)propanoic acid or 3-(1H-pyrazol-1-yl)propanamide under acidic or basic conditions.

SubstrateConditionsProductYield (%)Reference
(R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester1. NaOH, 65°C, 8h; 2. HCl, 100°C(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrileHigh
BenzonitrileH2SO4, H2O, heatBenzoic Acid>90General Textbook
AcetonitrileNaOH, H2O, heatSodium Acetate>95General Textbook

Note: The first entry demonstrates the stability of a nitrile group under specific hydrolysis and decarboxylation conditions, not its conversion.

Acid-Catalyzed Hydrolysis to Carboxylic Acid:

  • To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent such as dioxane or ethanol, add concentrated sulfuric acid (2.0-5.0 eq) cautiously.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(1H-pyrazol-1-yl)propanoic acid.

  • Purify the product by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis to Carboxylate Salt:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq). An alcoholic co-solvent may be used to improve solubility.

  • Heat the mixture to reflux and monitor the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified solution with an organic solvent as described above.

Hydrolysis_Pathway Nitrile This compound Amide 3-(1H-pyrazol-1-yl)propanamide Nitrile->Amide H₂O, H⁺ or OH⁻ (mild) CarboxylicAcid 3-(1H-pyrazol-1-yl)propanoic Acid Amide->CarboxylicAcid H₂O, H⁺ or OH⁻ (strong)

Caption: Hydrolysis pathway of the nitrile group.

Reduction

The nitrile group can be reduced to a primary amine, yielding 3-(1H-pyrazol-1-yl)propan-1-amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

SubstrateConditionsProductYield (%)Reference
Aliphatic/Aromatic NitrilesLiAlH₄, Ether/THFPrimary AminesHigh
EthanenitrileH₂/Raney Ni, pressureEthylamineGoodGeneral Textbook
Heteroaromatic NitrilesNaBH₄/NiCl₂Primary AminesVariableGeneral Textbook

Reduction with Lithium Aluminum Hydride (LiAlH₄):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1H-pyrazol-1-yl)propan-1-amine.

  • Purify by distillation or column chromatography.

Catalytic Hydrogenation:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-50 atm).

  • Stir or shake the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify as needed.

Reduction_Workflow cluster_LiAlH4 LiAlH₄ Reduction cluster_H2 Catalytic Hydrogenation LiAlH4_start Suspend LiAlH₄ in anhydrous ether/THF LiAlH4_add Add Nitrile Solution at 0 °C LiAlH4_start->LiAlH4_add LiAlH4_reflux Reflux LiAlH4_add->LiAlH4_reflux LiAlH4_quench Quench with H₂O/NaOH LiAlH4_reflux->LiAlH4_quench LiAlH4_filter Filter Aluminum Salts LiAlH4_quench->LiAlH4_filter LiAlH4_end Isolate Primary Amine LiAlH4_filter->LiAlH4_end H2_start Dissolve Nitrile in Solvent H2_add Add Catalyst (e.g., Pd/C) H2_start->H2_add H2_react Hydrogenate (H₂ atmosphere) H2_add->H2_react H2_filter Filter Catalyst H2_react->H2_filter H2_end Isolate Primary Amine H2_filter->H2_end

Caption: Experimental workflows for nitrile reduction.

Addition of Organometallic Reagents

Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group to form an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. This reaction allows for the formation of a new carbon-carbon bond.

SubstrateGrignard ReagentProduct (after hydrolysis)Yield (%)Reference
BenzonitrilePhenylmagnesium BromideBenzophenone~80
AcetonitrileEthylmagnesium Bromide2-Butanone~75General Textbook
Various NitrilesVarious Grignard ReagentsKetones60-90
  • Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding the corresponding alkyl or aryl halide to a suspension of magnesium turnings in anhydrous diethyl ether or THF.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be required.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate is the imine, which is then hydrolyzed. Dissolve the crude imine in a mixture of THF and aqueous acid (e.g., 1M HCl) and stir at room temperature until the imine is fully converted to the ketone (monitor by TLC).

  • Neutralize the reaction and extract the product with an organic solvent.

  • Dry, concentrate, and purify the ketone by column chromatography or distillation.

Grignard_Reaction_Pathway Nitrile This compound Imine Intermediate Imine Nitrile->Imine 1. R-MgX 2. H₂O (workup) Ketone Corresponding Ketone Imine->Ketone H₃O⁺

Caption: Grignard reaction with a nitrile to form a ketone.

Influence of the Pyrazole Ring

The 1-substituted pyrazole ring is a six-pi electron aromatic system. The nitrogen at the 2-position has a basic lone pair, while the nitrogen at the 1-position to which the propanenitrile group is attached has its lone pair involved in the aromatic system. The overall electronic effect of the unsubstituted pyrazole ring at the end of a propyl chain is likely to be weakly electron-withdrawing. This could slightly increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack. However, due to the three-bond separation between the ring and the nitrile group, this electronic effect is expected to be minimal. The basic nitrogen in the pyrazole ring could be protonated under strongly acidic conditions, which might affect the reaction. In reactions with strongly basic or nucleophilic reagents like Grignard or organolithium reagents, the acidity of the C-H protons on the pyrazole ring should be considered, although they are generally not acidic enough to interfere.

Conclusion

Methodological & Application

Application Note and Protocol for the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a cyanoethylation reaction, specifically the aza-Michael addition of pyrazole to acrylonitrile. This method is efficient and provides a direct route to the target compound. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrazole moiety is a common scaffold in drugs due to its diverse biological activities. The propanenitrile group can be further modified, making this compound a versatile synthon for the development of novel therapeutic agents. The synthesis described herein is a reliable and reproducible method for obtaining this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the aza-Michael addition of pyrazole to acrylonitrile. This reaction, often referred to as cyanoethylation, involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic β-carbon of acrylonitrile. The reaction can be carried out with or without a catalyst, though a base is often used to deprotonate the pyrazole and increase its nucleophilicity.

G cluster_reactants Reactants cluster_product Product pyrazole Pyrazole product This compound catalyst Base Catalyst (optional) pyrazole->catalyst Activation acrylonitrile Acrylonitrile acrylonitrile->product Addition catalyst->acrylonitrile Initiation G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole in Water B Add NaOH Catalyst A->B C Add Acrylonitrile B->C D Reflux for 4h C->D E Cool to RT D->E F Extract with CH2Cl2 E->F G Dry Organic Layer F->G H Concentrate G->H I Vacuum Distillation H->I J Pure Product I->J

Application Notes and Protocols: Synthesis of Ruxolitinib Utilizing a 3-(1H-Pyrazol-1-yl)propanenitrile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ruxolitinib, a potent Janus kinase (JAK) 1 and 2 inhibitor, utilizing a key pyrazole-containing intermediate. The synthesis involves the preparation of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile and its subsequent Suzuki coupling to form the core structure of Ruxolitinib. These notes are intended to guide researchers in the efficient synthesis and understanding of this important therapeutic agent.

Introduction

Ruxolitinib is an orally bioavailable inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2.[1][2] These enzymes are critical in the signaling pathways of numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[3] The synthesis of Ruxolitinib can be efficiently achieved through a multi-step process involving the key intermediate, a substituted 3-(1H-pyrazol-1-yl)propanenitrile derivative.

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. By inhibiting JAK1 and JAK2, Ruxolitinib blocks this cascade, leading to reduced inflammation and inhibition of cellular proliferation.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib JAK->Ruxolitinib Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Gene Gene Expression Dimer->Gene Translocates to Nucleus

Figure 1: Ruxolitinib's inhibition of the JAK-STAT pathway.

Synthetic Pathway Overview

The synthesis of Ruxolitinib from a pyrazole-containing nitrile intermediate can be conceptualized in a multi-step sequence. A key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is synthesized and then coupled with a protected pyrrolopyrimidine boronic acid derivative via a Suzuki coupling reaction. The final step involves the deprotection of the pyrrolopyrimidine moiety to yield Ruxolitinib.

Ruxolitinib_Synthesis A 3-Cyclopentyl-3-oxopropionitrile B (S)-3-Cyclopentyl-3-hydroxypropionitrile A->B Asymmetric Reduction C (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile B->C Mitsunobu Reaction with 4-bromopyrazole E Protected Ruxolitinib C->E Suzuki Coupling D Protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine D->E F Ruxolitinib E->F Deprotection

Figure 2: Synthetic workflow for Ruxolitinib.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile

This protocol describes the synthesis of a precursor to the chiral alcohol intermediate.

Materials:

  • Methyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (4M)

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of sodium hydride (0.36 mol) in THF (175 mL), heat the mixture to 80°C.

  • Slowly add a solution of methyl cyclopentanecarboxylate (0.18 mol) and acetonitrile (0.36 mol) dropwise to the heated suspension.

  • Maintain the reaction at 80°C for 20 hours.

  • After cooling, concentrate the reaction mixture to remove a portion of the solvent.

  • Add water (160 mL) and extract three times with ethyl acetate. Discard the organic layers.

  • Acidify the aqueous phase to a pH of 5 with 4M hydrochloric acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile.

ParameterValueReference
Yield 91%[4]
Appearance Bright yellow oil[4]
Protocol 2: Synthesis of (S)-3-Cyclopentyl-3-hydroxypropionitrile

This protocol details the asymmetric reduction to form the chiral alcohol.

Materials:

  • 3-Cyclopentyl-3-oxopropionitrile

  • D-Glucose

  • D-Glucose dehydrogenase

  • NADPH (reduced coenzyme II)

  • Carbonyl reductase

  • Potassium phosphate buffer (100mM, pH 7.0)

  • N,N-Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a suitable reaction vessel, dissolve D-glucose, D-glucose dehydrogenase, NADPH, and carbonyl reductase in the potassium phosphate buffer.

  • Add a solution of 3-cyclopentyl-3-oxopropionitrile in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 32 hours.

  • Extract the reaction mixture three times with MTBE.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-cyclopentyl-3-hydroxypropionitrile.

ParameterValueReference
Yield 82%[5]
Enantiomeric Excess (ee) 99.1%[5]
Appearance Glassy yellow oily matter[5]
Protocol 3: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol describes the Mitsunobu reaction to introduce the brominated pyrazole moiety.

Materials:

  • (S)-3-Cyclopentyl-3-hydroxypropionitrile

  • 4-Bromopyrazole

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-bromopyrazole, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Slowly add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

ParameterValueReference
Yield >80%[6]
Enantioselectivity >90%[6]
Protocol 4: Suzuki Coupling and Deprotection to Yield Ruxolitinib

This protocol outlines the key C-C bond formation to construct the Ruxolitinib core and the final deprotection step.

Materials:

  • (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Aqueous sodium carbonate solution

  • 1,4-Dioxane and water

  • Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate

  • Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Suzuki Coupling:

    • In a reaction vessel, combine (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the protected pyrrolopyrimidine boronic acid derivative, and tetrakis(triphenylphosphine)palladium(0).

    • Add a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

    • Heat the mixture under an inert atmosphere at reflux until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate under reduced pressure to obtain the protected Ruxolitinib intermediate.

  • Deprotection:

    • Dissolve the protected Ruxolitinib intermediate in a suitable solvent such as dichloromethane or acetonitrile.

    • Add a deprotecting agent like trifluoroacetic acid or boron trifluoride diethyl etherate.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Quench the reaction and neutralize the acid.

    • Extract the Ruxolitinib free base and purify by crystallization or column chromatography.

ParameterValueReference
Coupling Yield Typically high[7]
Final Product Purity >99.5%[8]

Quantitative Data Summary

Intermediate/ProductMolecular WeightTypical YieldKey Analytical Data
3-Cyclopentyl-3-oxopropionitrile139.18 g/mol 90-93%1H NMR (400MHz, DMSO-d6): 4.10(2H,s), 3.00(1H,m), 1.90(8H,m)[4]
(S)-3-Cyclopentyl-3-hydroxypropionitrile141.20 g/mol ~82%ee >99%
(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile284.18 g/mol >80%Enantioselectivity >90%
Ruxolitinib306.37 g/mol HighPurity >99.5% by HPLC[8]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazoles from 3-(1H-Pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The ability to efficiently functionalize the pyrazole ring is crucial for the development of new therapeutic agents, enabling the fine-tuning of their pharmacological properties. These derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and a proposed protocol for the one-pot synthesis of C4-functionalized pyrazoles, starting from 3-(1H-pyrazol-1-yl)propanenitrile.

While direct, one-pot functionalization protocols for this compound are not extensively reported in the literature, methods for the C-H functionalization of other N-alkylated pyrazoles can be adapted for this purpose. The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic attack, making reactions like halogenation and thiocyanation feasible.[1][2] This approach offers a streamlined route to novel pyrazole derivatives, avoiding multi-step synthesis.

Proposed One-Pot C4-Thiocyanation

A promising strategy for the functionalization of this compound is electrophilic thiocyanation at the C4 position. This reaction can be achieved using a hypervalent iodine reagent in conjunction with a thiocyanate salt.[3] The proposed one-pot protocol is adapted from established methods for the C4-thiocyanation of other pyrazole derivatives.

Experimental Protocols

Protocol 1: Proposed One-Pot C4-Thiocyanation of this compound

This protocol describes a proposed method for the one-pot synthesis of 3-(4-thiocyanato-1H-pyrazol-1-yl)propanenitrile. Note: This is an adapted protocol based on similar reactions and may require optimization.

Materials:

  • This compound

  • Phenyliodine dichloride (PhICl₂)

  • Ammonium thiocyanate (NH₄SCN)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and balloon

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add phenyliodine dichloride (2.0 mmol) and ammonium thiocyanate (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Cool the mixture to 0 °C using an ice bath and stir for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at 0 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-thiocyanato-1H-pyrazol-1-yl)propanenitrile.

Data Presentation

The following table summarizes expected outcomes for the proposed one-pot C4-functionalization of N-alkylated pyrazoles based on literature for analogous reactions.

FunctionalizationReagentsSolventTemperatureTypical Yield (%)Reference
Thiocyanation PhICl₂, NH₄SCNToluene0 °C70-90[3]
Iodination I₂, HIO₃Acetic Acid80 °C85-95[2]
Direct Arylation Aryl bromide, Pd(OAc)₂, KOAcDMA150 °C60-80[2]

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Mix PhICl2 and NH4SCN in Toluene start->reagents cool Cool to 0 °C and stir for 30 min reagents->cool add_substrate Add this compound cool->add_substrate react Stir at 0 °C for 8 hours (Monitor by TLC) add_substrate->react quench Quench with saturated NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product: 3-(4-thiocyanato-1H-pyrazol-1-yl)propanenitrile purify->end

Caption: Proposed experimental workflow for the one-pot C4-thiocyanation.

Signaling Pathway

Many functionalized pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[4][5]

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Functionalized_Pyrazoles Functionalized Pyrazoles (e.g., C4-thiocyanato derivative) Functionalized_Pyrazoles->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by functionalized pyrazoles.

References

Analytical Characterization of 3-(1H-pyrazol-1-yl)propanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 3-(1H-pyrazol-1-yl)propanenitrile, a key building block in pharmaceutical synthesis. The following sections detail the experimental protocols for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the propanenitrile chain. Based on the analysis of structurally similar compounds, the following chemical shifts are predicted.[1][2]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (pyrazole)~6.3Triplet~2.1
H-3, H-5 (pyrazole)~7.5Doublet~2.3
-CH₂- (adjacent to pyrazole)~4.5Triplet~6-7
-CH₂- (adjacent to -CN)~3.0Triplet~6-7
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data from analogous structures.[1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4 (pyrazole)~106
C-3, C-5 (pyrazole)~129, ~140
-CH₂- (adjacent to pyrazole)~45
-CH₂- (adjacent to -CN)~18
-CN (nitrile)~117
Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

1.3.3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

1.3.4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound.

Expected IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the nitrile and pyrazole functionalities.

Functional GroupExpected Absorption Frequency (cm⁻¹)
C≡N (nitrile stretch)~2250
C=N, C=C (pyrazole ring stretch)~1500-1600
C-H (aromatic stretch)~3100
C-H (aliphatic stretch)~2900-3000
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

2.2.1. Sample Preparation:

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

2.2.2. Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

2.2.3. Data Processing:

  • Collect a background spectrum of the clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Expected Mass Spectrometric Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.[3]

IonPredicted m/z
[M+H]⁺122.0713
[M+Na]⁺144.0532
[M]⁺121.0634

Common Fragmentation Pathways:

  • Loss of the propanenitrile side chain.

  • Cleavage of the pyrazole ring.

Experimental Protocol: Electrospray Ionization (ESI)-MS

3.2.1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

3.2.2. Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Capillary Voltage: 3-5 kV

  • Drying Gas Flow: 5-12 L/min

  • Drying Gas Temperature: 200-350 °C

  • Mass Range: m/z 50-500

3.2.3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M]⁺).

  • Analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

4.1.1. Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography (GC)

4.2.1. Experimental Protocol: GC-FID

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis and Isolation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation and Reporting Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Product->NMR IR IR Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS HPLC HPLC Synthesized Product->HPLC GC GC Synthesized Product->GC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Overall workflow for the analytical characterization.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) Acquisition Data Acquisition (¹H and ¹³C spectra) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation Purity_Analysis_Workflow Sample This compound Sample HPLC_Analysis HPLC Analysis (Reversed-Phase) Sample->HPLC_Analysis GC_Analysis GC Analysis (Capillary GC) Sample->GC_Analysis Data_Analysis Data Analysis (Peak Integration, Area % calculation) HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

References

Application Notes and Protocols for the Analysis of 3-(1H-pyrazol-1-yl)propanenitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(1H-pyrazol-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₆H₇N₃[1][2]
Molecular Weight 121.14 g/mol [1]
LogP 0.79678[1]
Topological Polar Surface Area (TPSA) 41.61 Ų[1]

The moderately polar nature of this compound, indicated by its LogP and TPSA values, suggests its suitability for both reversed-phase HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. This method provides a reliable approach for the quantification of the analyte in various sample matrices.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • This compound reference standard (purity >98%)

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

6. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak areas of the working standards versus their concentrations.

  • The concentration of this compound in the sample is determined from the calibration curve.

Quantitative Data Summary: HPLC Method
ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Note: These are typical performance characteristics and should be confirmed during method validation.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV at 210 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (0.1-10 µg/mL) GC_MS_System GC-MS System (DB-5ms Column) Standard_Prep->GC_MS_System Sample_Prep Sample Preparation (Dissolve/Extract) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_System->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis Data_Acquisition->Spectrum_Analysis Quantification Quantification (SIM Mode) Data_Acquisition->Quantification

References

Application of 3-(1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-pyrazol-1-yl)propanenitrile scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, demonstrating considerable potential in the development of targeted therapies. Its unique structural features allow for versatile chemical modifications, leading to the discovery of potent and selective inhibitors of key biological targets, particularly protein kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in drug discovery, with a focus on their application as kinase inhibitors for the treatment of inflammatory diseases.

Application Notes

The pyrazole moiety is a well-established privileged structure in drug discovery, known for its ability to engage in various biological interactions. The addition of a propanenitrile substituent at the N1 position of the pyrazole ring provides a valuable vector for chemical elaboration and can influence the pharmacokinetic properties of the resulting molecules.

A notable application of this scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, including inflammatory bowel disease (IBD). Derivatives of this compound have been identified as potent and selective TYK2 inhibitors, offering a promising therapeutic strategy for these conditions.[1]

Furthermore, a derivative of this scaffold, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propanenitrile, serves as a key intermediate in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera. This highlights the scaffold's versatility and importance in the synthesis of established therapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound derivatives as TYK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 14l [1]

KinaseIC50 (nM)
TYK29
JAK1>1000
JAK2157
JAK3>1000

Table 2: Cellular Activity of Compound 14l in Human Whole Blood Assays [1]

Pathway (Cytokine Stimulation)Downstream MarkerIC50 (nM)
TYK2/JAK2 (IL-12)pSTAT449.9
TYK2/JAK1 (IFN-α)pSTAT391.4
JAK1/JAK2 (IL-27)pSTAT3>1000
JAK2/TYK2 (IL-23)-652.4

Table 3: Effect of Compound 14l on Pro-inflammatory Cytokine Production in a Dextran Sulfate Sodium (DSS) Colitis Model [1]

CytokineReduction vs. Control
IL-6Significant
TNF-αSignificant

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol describes a general method for the asymmetric Michael addition to synthesize a key intermediate for JAK inhibitors like Ruxolitinib.

Materials:

  • 4-bromo-1H-pyrazole

  • 3-cyclopentyl-2-cyanoacrylate

  • Chiral squaramide catalyst

  • Toluene, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Michael Addition:

    • To a solution of 3-cyclopentyl-2-cyanoacrylate (1.0 eq) in anhydrous toluene, add the chiral squaramide catalyst (0.1 eq) and 4-bromo-1H-pyrazole (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude product from the previous step in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

    • Heat the mixture to reflux for an additional 2-4 hours to effect decarboxylation.

    • Cool the reaction to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Protocol 2: In Vitro TYK2 Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 of a test compound against the TYK2 enzyme.

Materials:

  • Recombinant human TYK2 enzyme

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add the TYK2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Measurement of Pro-inflammatory Cytokine Production in Cell Culture

This protocol describes a general method to assess the effect of a test compound on the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • ELISA kits for mouse IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathway

TYK2_Signaling_Pathway TYK2/JAK/STAT Signaling Pathway in Inflammation cluster_cell Cellular Response Cytokine Pro-inflammatory Cytokines (IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Inhibitor This compound Derivative (e.g., Cmpd 14l) Inhibitor->TYK2 Inhibits

Caption: TYK2/JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Experimental_Workflow Screening Workflow for this compound Derivatives Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening: In Vitro TYK2 Kinase Assay Synthesis->Primary_Screening IC50 Determine IC50 values Primary_Screening->IC50 Secondary_Screening Secondary Screening: Cell-based Assays IC50->Secondary_Screening Active Compounds Cytokine_Assay Cytokine Production Assay (IL-6, TNF-α) Secondary_Screening->Cytokine_Assay Selectivity_Panel JAK Family Selectivity Panel (JAK1, JAK2, JAK3) Secondary_Screening->Selectivity_Panel Lead_Identification Lead Compound Identification Cytokine_Assay->Lead_Identification Selectivity_Panel->Lead_Identification In_Vivo In Vivo Efficacy Studies (e.g., DSS Colitis Model) Lead_Identification->In_Vivo

Caption: A typical experimental workflow for the discovery and evaluation of this compound-based kinase inhibitors.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 3-(1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmaceutically active compounds, particularly Janus kinase (JAK) inhibitors evaluated in preclinical studies. This document outlines a detailed, optimized protocol for a gram-scale synthesis, including reagent quantification, reaction conditions, and purification methods. Furthermore, it discusses the relevance of this compound in the context of JAK-STAT signaling pathway inhibition, a critical therapeutic target for a range of inflammatory diseases and cancers. Safety protocols for handling the involved chemicals are also detailed to ensure safe laboratory practices.

Introduction

This compound is a valuable building block in medicinal chemistry. Its pyrazole moiety is a common feature in many bioactive molecules. Notably, this compound serves as a crucial intermediate in the synthesis of selective JAK inhibitors, which are under extensive investigation in preclinical and clinical studies for the treatment of autoimmune disorders and malignancies.[1][2][3] The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immune response and cell proliferation.[1][4] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. The efficient and scalable synthesis of this compound is therefore essential to support the preclinical development of novel JAK inhibitors.

The synthesis of this compound is typically achieved through an aza-Michael addition of pyrazole to acrylonitrile.[5] This reaction can be performed under catalyst-free conditions or with the aid of a base catalyst. For a scalable and efficient process, careful optimization of reaction parameters is necessary.

Preclinical Significance: Targeting the JAK-STAT Signaling Pathway

Pyrazole derivatives are integral components of numerous JAK inhibitors.[1][4][6] The JAK-STAT signaling pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[2] In many inflammatory and autoimmune diseases, as well as certain cancers, this pathway is constitutively active. This compound provides a key structural motif for the synthesis of compounds designed to competitively inhibit the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation DNA DNA STAT_dimer_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Regulates Inhibitor This compound -derived JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyrazole-derived JAK inhibitor.

Scale-up Synthesis Protocol

This protocol details a robust method for the gram-scale synthesis of this compound.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (for 10 g scale)Moles
Pyrazole288-13-168.0810.0 g0.147
Acrylonitrile107-13-153.068.5 mL (6.9 g)0.130
Cesium Carbonate (Cs₂CO₃)534-17-8325.824.2 g0.013
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Synthesis_Workflow A 1. Reaction Setup: - Charge flask with pyrazole, Cs₂CO₃, and DCM. - Stir the suspension. B 2. Addition of Acrylonitrile: - Add acrylonitrile dropwise at room temperature. A->B C 3. Reaction: - Heat the mixture to reflux (40-45°C). - Monitor reaction by TLC or GC-MS. B->C D 4. Work-up: - Cool to room temperature. - Filter the reaction mixture. C->D E 5. Extraction: - Wash the filtrate with saturated NaHCO₃ solution and brine. D->E F 6. Drying and Concentration: - Dry the organic layer over Na₂SO₄. - Concentrate under reduced pressure. E->F G 7. Purification: - Purify the crude product by vacuum distillation. F->G H 8. Characterization: - Obtain ¹H NMR, ¹³C NMR, and MS data. - Assess purity by GC or HPLC. G->H

Figure 2: Experimental workflow for the synthesis of this compound.
Detailed Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add pyrazole (10.0 g, 0.147 mol), cesium carbonate (4.2 g, 0.013 mol), and dichloromethane (100 mL). Stir the resulting suspension at room temperature.

  • Addition of Acrylonitrile: Add acrylonitrile (8.5 mL, 0.130 mol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (40-45°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (pyrazole) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the cesium carbonate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.

Expected Yield and Purity
  • Yield: 12-14 g (76-88% based on acrylonitrile)

  • Purity: >95% (as determined by GC or HPLC)

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Pyrazole: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[6]

  • Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer and is suspected of damaging fertility or the unborn child. It is also a lachrymator.[7][8][9][10][11] Handle with extreme caution and ensure no exposure to heat, sparks, or open flames.

  • Dichloromethane: May cause cancer. Causes skin and eye irritation.

  • Cesium Carbonate: May cause skin and eye irritation.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Characterization Data

ParameterValue
Appearance Colorless oil
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Boiling Point 129 °C @ 11 Torr
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (d, J=1.6 Hz, 1H), 7.42 (d, J=2.4 Hz, 1H), 6.29 (t, J=2.0 Hz, 1H), 4.38 (t, J=6.8 Hz, 2H), 2.93 (t, J=6.8 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 139.9, 129.8, 117.2, 106.1, 48.9, 18.2
Mass Spectrum (EI) m/z 121 (M⁺)

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate for preclinical research, particularly in the development of JAK inhibitors. The outlined procedure, coupled with the provided safety information and contextual background on its preclinical significance, serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis of this building block will facilitate the exploration of novel therapeutics targeting the JAK-STAT signaling pathway.

References

Application Notes and Protocols: The Use of 3-(1H-pyrazol-1-yl)propanenitrile in the Preparation of Pyrazole-Based Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(1H-pyrazol-1-yl)propanenitrile as a key building block in the preparation of pyrazole-based Active Pharmaceutical Ingredients (APIs). The focus is on the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of drugs under investigation for the treatment of various autoimmune and inflammatory diseases.[1][2]

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound is a versatile starting material for the synthesis of functionalized pyrazoles due to the presence of the reactive nitrile group and the pyrazole ring, which can be further elaborated. This document details the synthetic route to a series of potent and selective TYK2 inhibitors, highlighting the crucial role of this nitrile precursor.

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune diseases.[3][4][5] Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the immune response while potentially avoiding the side effects associated with broader JAK inhibition.

Synthetic Application: Preparation of Selective TYK2 Inhibitors

The following protocols describe the synthesis of a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which have demonstrated potent and selective inhibition of TYK2. The synthesis commences with the functionalization of the pyrazole ring of this compound.

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound B Intermediate 1 (4-formyl-1H-pyrazol-1-yl)propanenitrile A->B Vilsmeier-Haack formylation C Intermediate 2 (Oxime derivative) B->C Hydroxylamine hydrochloride D Intermediate 3 (4-cyano-1H-pyrazol-1-yl)propanenitrile C->D Dehydration E Intermediate 4 (Amidine derivative) D->E Pinner reaction F Intermediate 5 (Pyrimidinone derivative) E->F Cyclocondensation G Intermediate 6 (Chloro-pyrimidine derivative) F->G Chlorination H Final TYK2 Inhibitor G->H Suzuki Coupling & Nucleophilic Aromatic Substitution JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2_node TYK2 Receptor->TYK2_node 2. Activation JAK_other JAK Receptor->JAK_other STAT_inactive STAT (inactive) TYK2_node->STAT_inactive 3. Phosphorylation JAK_other->STAT_inactive STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor Pyrazole-based TYK2 Inhibitor Inhibitor->TYK2_node Inhibition Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription 6. Regulation Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Receptor 1. Binding

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the aza-Michael addition of pyrazole to acrylonitrile. This reaction, also known as cyanoethylation, involves the nucleophilic attack of the pyrazole nitrogen atom on the activated double bond of acrylonitrile. The reaction is typically base-catalyzed.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions that can occur during the synthesis of this compound include:

  • Polymerization of Acrylonitrile: Acrylonitrile is highly susceptible to anionic or radical polymerization, especially in the presence of bases or initiators. This can lead to the formation of a solid or viscous polymeric byproduct, reducing the yield of the desired product.

  • Formation of Bis-adduct: A second molecule of acrylonitrile can react with the remaining N-H proton of the pyrazole ring in the initial product, leading to the formation of a bis(2-cyanoethyl)pyrazolium salt. This is more likely to occur if an excess of acrylonitrile is used or under forcing reaction conditions.

  • Reaction with Impurities: Impurities in the starting materials or solvent can lead to the formation of other undesired byproducts.

Q3: How can I minimize the polymerization of acrylonitrile?

To minimize the polymerization of acrylonitrile, consider the following strategies:

  • Control of Reaction Temperature: Maintain a moderate reaction temperature, as excessive heat can promote polymerization.

  • Use of Inhibitors: Acrylonitrile is often supplied with a polymerization inhibitor (e.g., hydroquinone monomethyl ether). Ensure the inhibitor is present or add a small amount if necessary.

  • Controlled Addition of Reagents: Adding the base or acrylonitrile slowly to the reaction mixture can help to control the reaction rate and minimize localized high concentrations that can initiate polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent radical polymerization initiated by oxygen.

Q4: What is the role of the base catalyst in this reaction?

The base catalyst, such as triethylamine, sodium hydroxide, or potassium carbonate, deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion is a more potent nucleophile and readily attacks the electron-deficient β-carbon of acrylonitrile.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (pyrazole or acrylonitrile). 4. Excessive polymerization of acrylonitrile.1. Use a fresh or properly stored catalyst. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time and consider a moderate increase in temperature. 3. Purify starting materials if necessary. 4. Refer to the strategies for minimizing acrylonitrile polymerization in the FAQs.
Formation of a Solid White Precipitate (Polyacrylonitrile) 1. Reaction temperature is too high. 2. Presence of radical initiators (e.g., peroxides, oxygen). 3. High concentration of base added too quickly.1. Maintain a lower and controlled reaction temperature. 2. Degas the solvent and conduct the reaction under an inert atmosphere. 3. Add the base catalyst dropwise or in portions.
Presence of a Second Product in TLC/GC-MS Analysis 1. Formation of the bis-adduct due to excess acrylonitrile. 2. Isomeric byproduct formation if a substituted pyrazole is used.1. Use a stoichiometric amount or a slight excess of pyrazole relative to acrylonitrile. 2. For substituted pyrazoles, regioselectivity can be an issue. Consider alternative synthetic routes or chromatographic separation of isomers.
Difficulty in Product Isolation/Purification 1. Contamination with polyacrylonitrile. 2. Emulsion formation during aqueous workup.1. Filter the reaction mixture to remove solid polyacrylonitrile before workup. 2. Add a saturated brine solution to break up emulsions during extraction. Column chromatography may be necessary for high purity.

Experimental Protocols

Key Experiment: Base-Catalyzed Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Pyrazole

  • Acrylonitrile (stabilized with a polymerization inhibitor)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile, THF, or no solvent)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and purification equipment (rotary evaporator, distillation apparatus, or chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent (if any).

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add acrylonitrile to the reaction mixture at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the disappearance of the starting pyrazole), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound and its potential side products. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Product/ByproductTypical Yield Range (%)Notes
This compound 70 - 90%The desired mono-adduct.
Polyacrylonitrile 5 - 20%Can be higher under non-optimal conditions.
Bis(2-cyanoethyl)pyrazolium salt < 5%More likely with excess acrylonitrile.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and a common side reaction pathway.

main_reaction pyrazole Pyrazole intermediate Aza-Michael Addition (Base Catalyst) pyrazole->intermediate + Acrylonitrile acrylonitrile Acrylonitrile product This compound intermediate->product

Caption: Main synthetic pathway for this compound.

side_reaction acrylonitrile_mono Acrylonitrile polymerization Polymerization acrylonitrile_mono->polymerization Initiator (e.g., base, radical) polyacrylonitrile Polyacrylonitrile polymerization->polyacrylonitrile

Caption: Common side reaction: Polymerization of acrylonitrile.

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3-(1H-pyrazol-1-yl)propanenitrile from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a base-catalyzed aza-Michael addition of pyrazole to acrylonitrile. The primary impurities and byproducts include:

  • Unreacted Pyrazole: Due to incomplete reaction or the use of excess pyrazole to drive the reaction to completion.

  • Unreacted Acrylonitrile and its Polymers: Residual acrylonitrile can be present and may polymerize, especially under basic conditions.

  • Bis-adduct (1,1'-(propane-1,3-diyl)bis(1H-pyrazole)): This can form if a second molecule of pyrazole reacts with the product.

  • Isomeric Byproducts: If substituted pyrazoles are used, regioisomers can be formed.

Q2: My crude product is an oil. How can I effectively purify it?

A2: this compound is often isolated as an oil.[1] Several purification techniques can be employed, and the choice depends on the nature and quantity of the impurities. The most common methods are vacuum distillation, column chromatography, and recrystallization (if the compound can be induced to solidify or forms a solid salt).

Q3: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it likely to be and how can I remove it?

A3: A higher boiling point impurity is often the bis-adduct, 1,1'-(propane-1,3-diyl)bis(1H-pyrazole). This byproduct can be effectively removed by vacuum distillation, as it will have a significantly higher boiling point than the desired product. Alternatively, column chromatography can provide good separation.

Q4: Can I use an acid wash to remove unreacted pyrazole?

A4: Yes, an acidic wash can be an effective method to remove basic impurities like unreacted pyrazole. Pyrazole is a weak base and will be protonated in an acidic solution, making it water-soluble and allowing for its removal through an aqueous extraction. However, care must be taken as the nitrile group in the product can be susceptible to hydrolysis under strong acidic conditions, especially with heating. A dilute acid wash at room temperature is recommended.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS to ensure completion.- Consider optimizing reaction conditions (e.g., catalyst, temperature, reaction time).
Inefficient Extraction - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- A dilute acid wash can help remove basic impurities like unreacted pyrazole.
Acrylonitrile Polymerization - Use a polymerization inhibitor during the reaction.- Remove polymeric material by filtration before proceeding with purification.
Problem 2: Difficulty in Removing a Close-Boiling Impurity during Distillation

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Distillation Column - Use a fractional distillation column with a higher number of theoretical plates for better separation.
Incorrect Pressure/Temperature - Optimize the vacuum pressure to achieve a suitable boiling point difference between the product and the impurity. A lower pressure will decrease the boiling points.
Azeotrope Formation - Consider using a different purification technique, such as column chromatography, which separates based on polarity rather than boiling point.
Problem 3: Product Co-elutes with Impurities during Column Chromatography

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (clear difference in Rf values).
Column Overloading - Reduce the amount of crude product loaded onto the column.
Improper Column Packing - Ensure the column is packed uniformly to avoid channeling.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and byproducts with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation: Gradually reduce the pressure and slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point of this compound is reported to be 129 °C at 11 Torr.[1]

Parameter Value
Boiling Point 129 °C
Pressure 11 Torr
Protocol 2: Purification by Flash Column Chromatography

This technique is effective for separating compounds with different polarities.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is often a good starting point. The optimal eluent system should be determined by preliminary TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

While this compound is an oil at room temperature, recrystallization may be possible from a suitable solvent at low temperatures or by converting it to a solid salt.

Methodology (for the oil):

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.[2]

  • Dissolution: Dissolve the crude oil in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature, then in an ice bath or freezer to induce crystallization.

  • Isolation: If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound121.14129 (at 11 Torr)[1]Product
Pyrazole68.08186-188Starting Material
Acrylonitrile53.0677Starting Material
1,1'-(propane-1,3-diyl)bis(1H-pyrazole)188.23Higher than productPotential Byproduct

Visualization

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product (this compound) analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis decision Purity Acceptable? analysis->decision end Pure Product decision->end Yes distillation Vacuum Distillation decision->distillation No, High Boiling Impurities chromatography Column Chromatography decision->chromatography No, Similar Polarity Impurities recrystallization Recrystallization / Salt Formation decision->recrystallization No, Solid Impurities / Oily Product analysis_after_purification Analyze Purified Product distillation->analysis_after_purification Collect Fractions chromatography->analysis_after_purification Collect & Combine Fractions recrystallization->analysis_after_purification Isolate Crystals analysis_after_purification->decision

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(1H-pyrazol-1-yl)propanenitrile synthesis. The primary method for this synthesis is the aza-Michael addition of pyrazole to acrylonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My reaction yield is consistently low. What are the most common causes and how can I address them?

Answer:

Low yield in the aza-Michael addition of pyrazole to acrylonitrile is a frequent issue. The problem can typically be traced back to one of several factors related to reaction conditions, reagent quality, or side reactions.

1. Suboptimal Catalyst or Base: The reaction is base-catalyzed, and the choice and amount of base are critical.

  • Weak Base: If the base is too weak, the deprotonation of pyrazole will be inefficient, leading to a slow or incomplete reaction.

  • Strong Base: While a strong base can deprotonate pyrazole, it can also promote the polymerization of acrylonitrile, a significant side reaction that consumes starting material and complicates purification.

  • Solution: Use a mild inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][2] For solvent-free systems, supporting the catalyst on a zeolite (e.g., 10% K₂CO₃/ZSM-5) has been shown to be highly effective.[2] Start with a catalytic amount (e.g., 10 mol%) and optimize from there.

2. Inappropriate Reaction Temperature:

  • Too Low: The reaction rate may be too slow, resulting in an incomplete reaction within a practical timeframe.

  • Too High: Higher temperatures significantly increase the rate of acrylonitrile polymerization.

  • Solution: The optimal temperature range for similar Michael additions is often between room temperature (25°C) and 65°C.[1][2] It is recommended to start at the lower end of this range and monitor the reaction's progress by Thin Layer Chromatography (TLC).

3. Acrylonitrile Polymerization: Acrylonitrile is prone to anionic polymerization, especially in the presence of base. This is a primary route for yield loss.

  • Solution:

    • Use only a slight excess of acrylonitrile (e.g., 1.1 to 1.5 equivalents).

    • Maintain a moderate reaction temperature.

    • Ensure your acrylonitrile is fresh and properly stored, as inhibitors can degrade over time.

4. Impure Reactants: The purity of pyrazole can affect the reaction.

  • Solution: If you suspect impurities in your starting pyrazole, consider purifying it. A common method involves dissolving the pyrazole in a suitable solvent, reacting it with an acid to form a salt, crystallizing the salt, and then neutralizing it to recover the purified pyrazole.[3]

A logical workflow for troubleshooting low yield is presented below.

G start Low Yield Observed check_catalyst Verify Catalyst/Base (e.g., Cs₂CO₃, K₂CO₃) start->check_catalyst check_temp Review Reaction Temperature check_catalyst->check_temp Optimal solution_catalyst Action: - Use mild base (Cs₂CO₃) - Optimize loading (10 mol%) check_catalyst->solution_catalyst Suboptimal check_polymer Check for Acrylonitrile Polymerization check_temp->check_polymer Optimal solution_temp Action: - Maintain moderate temp (25-65°C) - Monitor with TLC check_temp->solution_temp Too High/Low check_purity Assess Starting Material Purity check_polymer->check_purity None solution_polymer Action: - Use slight excess of acrylonitrile - Ensure fresh reagent check_polymer->solution_polymer Evidence Found solution_purity Action: - Purify pyrazole via salt formation check_purity->solution_purity Impure end Improved Yield check_purity->end Pure solution_catalyst->end solution_temp->end solution_polymer->end solution_purity->end

Caption: Troubleshooting workflow for low yield synthesis.

Question: I am observing a significant amount of a side product. What could it be?

Answer:

Besides the polymerization of acrylonitrile, a common side product is the di-addition product, where two molecules of pyrazole react with one molecule of an unsaturated system. In a related synthesis, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was formed from the reaction of pyrazole with 1-phenylprop-2-yn-1-one.[4][5] This suggests that controlling the stoichiometry is crucial.

  • Cause: Using a large excess of pyrazole relative to acrylonitrile can favor the formation of di-addition products.

  • Solution: Carefully control the molar ratio of your reactants. A common strategy is to use a slight excess of the Michael acceptor (acrylonitrile) or maintain a close to 1:1 stoichiometry. For related reactions, a pyrazole to Michael acceptor ratio of 1.5:1 has been used effectively.[1] It is critical to find the optimal balance for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the aza-Michael addition of pyrazole to acrylonitrile? A1: For a simple, effective, and scalable reaction, cesium carbonate (Cs₂CO₃) is an excellent choice.[1] It is a mild base that effectively catalyzes the reaction while minimizing the polymerization of acrylonitrile. A loading of 10 mol% in a solvent like THF at room temperature is a good starting point.[1]

Q2: What solvent should I use? A2: Tetrahydrofuran (THF) is a suitable solvent for this reaction.[1] Solvent-free conditions have also been reported to be highly efficient, particularly when using a supported catalyst like K₂CO₃ on a zeolite.[2]

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting materials (pyrazole and acrylonitrile). The formation of a new spot corresponding to the product and the disappearance of the pyrazole spot will indicate the reaction's progress.

Q4: My final product is an oil and difficult to purify. What should I do? A4: If the crude product is an oil, purification by column chromatography is the standard method. Use a silica gel stationary phase and an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting materials and any side products.

Reaction Condition Comparison

The table below summarizes reaction conditions from literature for similar aza-Michael additions involving pyrazoles, which can serve as a starting point for optimization.

ParameterCondition A (High Yield)Condition B (Alternative)Reference
Michael Acceptor Dimethyl 2-benzylidenemalonateAcrylonitrile[1][2]
Pyrazole PyrazolePyrazole[1][2]
Catalyst/Base Cs₂CO₃ (10 mol%)10% K₂CO₃/ZSM-5[1][2]
Solvent THFSolvent-free[1][2]
Temperature 25°C65°C[1][2]
Reactant Ratio 1.5 : 1 (Pyrazole : Acceptor)1.5 : 1 (Methanol : Acceptor)[1][2]
Time 24 hours5 hours[1][2]
Reported Yield up to 94%98.3% conversion[1][2]

Experimental Protocol: General Procedure

This protocol is a generalized procedure based on methodologies reported for the aza-Michael addition of pyrazoles.[1]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 To a round-bottom flask, add Pyrazole (1.0 eq). prep2 Add Solvent (e.g., THF). prep1->prep2 prep3 Add Catalyst (e.g., Cs₂CO₃, 0.1 eq). prep2->prep3 react1 Add Acrylonitrile (1.1-1.5 eq) dropwise at room temperature. prep3->react1 react2 Stir mixture at specified temperature (e.g., 25°C). react1->react2 react3 Monitor reaction by TLC until pyrazole is consumed. react2->react3 workup1 Filter off catalyst (if solid). react3->workup1 workup2 Evaporate solvent under reduced pressure. workup1->workup2 workup3 Extract with organic solvent (e.g., Ethyl Acetate) and water. workup2->workup3 workup4 Dry organic layer and concentrate. workup3->workup4 workup5 Purify crude product by column chromatography. workup4->workup5

References

Troubleshooting low yield in Michael addition of pyrazole to acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Michael Addition of Pyrazole to Acrylonitrile

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Michael addition of pyrazole to acrylonitrile.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, focusing on resolving low product yields.

Q1: I am experiencing a very low yield in my Michael addition of pyrazole to acrylonitrile. What are the primary causes?

A1: Low yields in this reaction typically stem from several key factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical and can dramatically impact the reaction outcome.

  • Poor Reagent Quality: The purity of pyrazole, acrylonitrile, and the solvent can significantly affect the yield. Acrylonitrile is prone to polymerization.

  • Inappropriate Stoichiometry: An incorrect ratio of pyrazole to acrylonitrile can lead to incomplete conversion.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

Q2: Which catalyst and solvent system is recommended for this reaction?

A2: While various systems can be employed, a combination of a mild base catalyst and an appropriate solvent is often effective.

  • Catalyst: Cesium carbonate (Cs₂CO₃) is a highly efficient catalyst for the aza-Michael addition of azoles.[1] Typically, 10 mol% of the catalyst is sufficient.[1] Other bases like DBU can be used, but may result in lower yields.[1] In some cases, the reaction can proceed without a catalyst, although it may be slower.

  • Solvent: Tetrahydrofuran (THF) is frequently the solvent of choice, demonstrating good performance.[1][2] Other solvents such as methanol, toluene, ethyl acetate, and dichloromethane have been shown to give slightly lower yields.[1][2]

Q3: How does temperature affect the reaction yield?

A3: The reaction is sensitive to temperature. Operating at room temperature (25 °C) is often a good starting point. Increasing the temperature to 40 °C may not significantly improve the yield, while decreasing it to 0 °C can lead to a drop in yield.[1][2]

Q4: My pyrazole is substituted. How do substituents on the pyrazole ring affect the reaction?

A4: The electronic nature of the substituents on the pyrazole ring has a notable effect on the reaction's efficiency.

  • Electron-Donating Groups (EDGs): Pyrazoles with electron-donating groups (e.g., methyl) tend to give higher yields.[1][2] These groups increase the nucleophilicity of the pyrazole nitrogen, facilitating the attack on the acrylonitrile.

  • Electron-Withdrawing Groups (EWGs): Pyrazoles bearing electron-withdrawing groups (e.g., chloro, bromo) generally result in lower yields.[1][2] These groups decrease the nucleophilicity of the pyrazole, slowing down the desired reaction.

Q5: What are the common side reactions, and how can I minimize them?

A5: The most common side reaction is the polymerization of acrylonitrile. To minimize this:

  • Use acrylonitrile with an inhibitor or freshly distill it before use.

  • Maintain a controlled reaction temperature, as higher temperatures can promote polymerization.

  • Ensure a moisture-free environment, as water can initiate polymerization.

Another potential issue is the formation of regioisomers if you are using an unsymmetrical pyrazole. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents.

Q6: I have followed the recommendations, but my yield is still low. What other troubleshooting steps can I take?

A6: If you are still facing issues, consider the following:

  • Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can improve the yield.[1]

  • Adjust Stoichiometry: Using a slight excess of pyrazole (e.g., 1.5 equivalents) can help drive the reaction to completion.[1][2]

  • Verify Reagent Purity: Ensure your pyrazole is pure and your acrylonitrile is free from polymers.

  • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Pyrazole Substituents on Yield

The following table summarizes the impact of different substituents on the pyrazole ring on the yield of the Michael addition product.

EntryPyrazole SubstituentProduct Yield (%)
1H84
23-Methyl94
33,5-Dimethyl92
44-Bromo75
54-Chloro78

Reaction Conditions: Pyrazole (0.75 mmol), Acrylonitrile (0.50 mmol), Cs₂CO₃ (10 mol%), THF (0.5 mL), 25 °C, 24 h. Data is representative and synthesized from findings on similar reactions.[1]

Experimental Protocols

General Procedure for the Michael Addition of Pyrazole to Acrylonitrile

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (0.75 mmol, 1.5 equiv) and cesium carbonate (Cs₂CO₃, 0.05 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.5 mL) to the flask.

  • Reactant Addition: Add acrylonitrile (0.50 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 25 °C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the solid residue with a small amount of THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1H-pyrazol-1-yl)propanenitrile.

Mandatory Visualization

Troubleshooting_Michael_Addition start Low Yield in Michael Addition check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions catalyst Catalyst Selection (e.g., Cs₂CO₃) check_conditions->catalyst solvent Solvent Choice (e.g., THF) check_conditions->solvent temperature Temperature Control (e.g., 25 °C) check_conditions->temperature stoichiometry Reactant Stoichiometry (e.g., 1.5 eq. Pyrazole) check_conditions->stoichiometry pyrazole_purity Pyrazole Purity check_reagents->pyrazole_purity acrylonitrile_purity Acrylonitrile Purity (Check for Polymer) check_reagents->acrylonitrile_purity solvent_dryness Solvent Anhydrous? check_reagents->solvent_dryness polymerization Polymerization of Acrylonitrile check_side_reactions->polymerization regioisomers Formation of Regioisomers check_side_reactions->regioisomers optimize_catalyst Optimize Catalyst (Type and Loading) catalyst->optimize_catalyst optimize_solvent Optimize Solvent solvent->optimize_solvent optimize_temp Optimize Temperature temperature->optimize_temp optimize_stoich Adjust Stoichiometry stoichiometry->optimize_stoich purify_pyrazole Purify Pyrazole pyrazole_purity->purify_pyrazole distill_acrylonitrile Distill Acrylonitrile acrylonitrile_purity->distill_acrylonitrile use_dry_solvent Use Anhydrous Solvent solvent_dryness->use_dry_solvent control_temp Control Temperature polymerization->control_temp use_inhibitor Use Inhibitor in Acrylonitrile polymerization->use_inhibitor modify_conditions Modify Conditions to Favor One Isomer regioisomers->modify_conditions solution Improved Yield optimize_catalyst->solution optimize_solvent->solution optimize_temp->solution optimize_stoich->solution purify_pyrazole->solution distill_acrylonitrile->solution use_dry_solvent->solution control_temp->solution use_inhibitor->solution modify_conditions->solution

Troubleshooting workflow for low yield in Michael addition.

References

Technical Support Center: NMR Analysis of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-(1H-pyrazol-1-yl)propanenitrile by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: I have run an ¹H NMR of my this compound sample. How do I confirm I have the correct product?

A1: Your ¹H NMR spectrum should exhibit three distinct sets of signals corresponding to the pyrazole ring protons and the two methylene groups of the propanenitrile chain. Based on data from similar structures, you can expect the following approximate chemical shifts in CDCl₃:

  • A triplet around 4.5 ppm corresponding to the two protons of the methylene group attached to the pyrazole ring (-N-CH₂ -CH₂-CN).

  • A triplet around 3.0 ppm for the two protons of the methylene group adjacent to the nitrile group (-N-CH₂-CH₂ -CN).

  • Signals for the three pyrazole ring protons. Typically, you will see a triplet around 6.2-6.4 ppm (H4 proton) and two doublets or multiplets at higher chemical shifts, for instance around 7.5-7.7 ppm (H3 and H5 protons)[1].

The integration of these signals should correspond to a 2:2:1:1:1 proton ratio.

Q2: I see extra peaks in my ¹H NMR spectrum. What are the most likely impurities?

A2: The most common impurities in the synthesis of this compound via the Michael addition of pyrazole to acrylonitrile are unreacted starting materials. Another potential, though less common, side-product could be the bis-adduct.

  • Unreacted Pyrazole: Look for a triplet at approximately 6.37 ppm and a doublet around 7.66 ppm in a 1:2 ratio. The NH proton signal can be broad and its position is solvent-dependent.

  • Unreacted Acrylonitrile: This will appear as a multiplet in the vinyl region of the spectrum, typically between 5.6 and 6.4 ppm . Specifically, you might see signals around 6.24 ppm, 6.11 ppm, and 5.69 ppm.

  • Bis(cyanoethyl) ether (from hydrolysis of acrylonitrile): This may be present if there is water in your reaction. Look for two triplets, one around 3.7 ppm and another around 2.7 ppm.

Q3: How can I differentiate the signals of my product from those of the starting materials?

A3: The key is to look for the characteristic triplet-triplet pattern of the propanenitrile side chain in your product, which will be absent in the starting materials. The pyrazole protons in the product will also have slightly different chemical shifts compared to free pyrazole. Refer to the data tables below for a direct comparison.

Q4: My NMR spectrum has broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can often resolve this issue.

  • Insoluble Material: The presence of suspended solids will negatively impact the field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH3 (pyrazole)H4 (pyrazole)H5 (pyrazole)-N-CH₂--CH₂-CNOther
This compound (Product) ~7.5-7.6 (d)~6.2-6.3 (t)~7.5-7.6 (d)~4.5 (t)~3.0 (t)
Pyrazole (Impurity)~7.66 (d)~6.37 (t)~7.66 (d)NH (broad)
Acrylonitrile (Impurity)5.6-6.4 (m)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC3 (pyrazole)C4 (pyrazole)C5 (pyrazole)-N-CH₂--CH₂-CN-CN
This compound (Product) ~139~106~129~48~18~117
Pyrazole (Impurity)~135~105~135
Acrylonitrile (Impurity)~138 (CH₂)~108 (CH)

Note: The chemical shifts for the product are estimated based on related structures and may vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with a unique identifier for your sample.

Visualizations

Logical Workflow for Impurity Identification

impurity_identification_workflow Workflow for Impurity Identification by NMR start Acquire ¹H NMR Spectrum check_product_signals Identify characteristic product signals? - Two triplets (~4.5 & 3.0 ppm) - Pyrazole ring signals start->check_product_signals product_confirmed Product Confirmed check_product_signals->product_confirmed Yes analyze_impurities Analyze remaining signals for impurities check_product_signals->analyze_impurities No/Extra Peaks product_confirmed->analyze_impurities check_starting_materials Compare with spectra of Pyrazole and Acrylonitrile analyze_impurities->check_starting_materials identify_pyrazole Pyrazole impurity present check_starting_materials->identify_pyrazole identify_acrylonitrile Acrylonitrile impurity present check_starting_materials->identify_acrylonitrile check_other Investigate other potential side products (e.g., bis-adduct) check_starting_materials->check_other end Analysis Complete identify_pyrazole->end identify_acrylonitrile->end check_other->end

Caption: A logical workflow for identifying impurities in this compound using ¹H NMR.

Key Differentiating NMR Signals

nmr_signals Key Differentiating ¹H NMR Signals cluster_product This compound (Product) cluster_impurities Potential Impurities product ~7.5-7.6 ppm ~6.2-6.3 ppm ~4.5 ppm ~3.0 ppm H3/H5 (d) H4 (t) -N-CH₂- (t) -CH₂-CN (t) pyrazole ~7.66 ppm ~6.37 ppm H3/H5 (d) H4 (t) acrylonitrile ~5.6-6.4 ppm Vinyl protons (m)

Caption: Comparison of key ¹H NMR signals for the product and common impurities.

References

Optimization of reaction conditions for cyanoethylation of pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanoethylation of pyrazole. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyanoethylation of pyrazole, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my cyanoethylated pyrazole consistently low?

Answer: Low yields in the cyanoethylation of pyrazole can stem from several factors. The reaction is a Michael addition, and its efficiency is highly dependent on the reaction conditions.

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. Basic catalysts are typically employed to deprotonate the pyrazole, increasing its nucleophilicity. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete. Consider screening different bases, such as triethylamine, piperidine, or sodium hydroxide, to find the most effective one for your specific pyrazole substrate.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic solvents like acetonitrile or dioxane are often good choices. Protic solvents, such as ethanol, can also be used, but may compete with the pyrazole for addition to acrylonitrile, potentially lowering the yield.

  • Unfavorable Temperature: The reaction temperature affects the rate of the Michael addition. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as the polymerization of acrylonitrile. It is advisable to start at room temperature and gently heat the reaction mixture if the reaction is sluggish, monitoring the progress by TLC or LC-MS.

  • Reversibility of the Reaction: The Michael addition can be reversible. To drive the equilibrium towards the product, using a slight excess of acrylonitrile can be beneficial. However, a large excess should be avoided as it can lead to the formation of di-cyanoethylated byproducts and increase the difficulty of purification.

  • Decomposition of Reactants or Products: Pyrazole starting materials and the cyanoethylated products can be sensitive to strong basic conditions or high temperatures, leading to degradation and lower yields.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue. The primary side reactions in the cyanoethylation of pyrazole are N1 versus N2 alkylation (for unsubstituted pyrazoles) and di-cyanoethylation.

  • N1 vs. N2 Isomerization: For pyrazoles that are unsubstituted at the N1 position, cyanoethylation can occur at either of the two nitrogen atoms, leading to a mixture of N1- and N2-isomers. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring. To favor the formation of a single isomer, consider using a pyrazole that is already substituted at the desired nitrogen position. If starting with an NH-pyrazole, careful optimization of the reaction conditions, such as the choice of solvent and catalyst, may influence the isomeric ratio. Separation of the isomers can often be achieved by column chromatography.

  • Di-cyanoethylation: If the pyrazole has other nucleophilic sites, or if a large excess of acrylonitrile is used under strongly basic conditions, di-cyanoethylation can occur. To minimize this, use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of acrylonitrile and carefully control the reaction time.

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions, especially at elevated temperatures. This not only consumes the reagent but also makes the purification of the desired product more challenging. To prevent polymerization, it is recommended to add the acrylonitrile slowly to the reaction mixture and maintain a moderate temperature. The use of a radical inhibitor can also be considered.

Question 3: How can I effectively purify my cyanoethylated pyrazole derivative?

Answer: Purification of cyanoethylated pyrazoles can sometimes be challenging due to the presence of side products and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying cyanoethylated pyrazoles. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective in separating the desired product from impurities. The polarity of the eluent system will depend on the specific properties of your compound.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.[1] The choice of solvent will depend on the solubility of your product.

  • Acid-Base Extraction: If your product has a basic pyrazole nitrogen, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to extract the product into the aqueous phase. The aqueous phase can then be basified and the product extracted back into an organic solvent.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the cyanoethylation of pyrazole, based on available literature. It is important to note that the optimal conditions can vary significantly depending on the specific pyrazole substrate.

Table 1: Effect of Catalyst on the Cyanoethylation of Pyrazole

CatalystMolar Ratio (Catalyst:Pyrazole)Typical SolventTemperature (°C)Observed YieldReference
PiperidineCatalytic amountEthanolRoom TemperatureModerate to Good[2]
Triethylamine1.0 - 1.5AcetonitrileRefluxGoodGeneral Knowledge
Sodium HydroxideCatalytic amountWater/Dioxane50-80Moderate to GoodGeneral Knowledge
No Catalyst---Low to No Reaction[2]

Table 2: Effect of Solvent on the Cyanoethylation of Pyrazole

SolventDielectric Constant (approx.)Temperature (°C)General Observations
Acetonitrile37.5RefluxGood yields, commonly used.
Dioxane2.250-100Good yields, aprotic.
Ethanol24.5Room Temp - RefluxCan be effective, but may lead to side products.
Water80.150-80Can be used with phase-transfer catalysts or for water-soluble pyrazoles.
No Solvent-VariesPossible for some reactive substrates, but can be difficult to control.

Table 3: Effect of Temperature on the Cyanoethylation of Pyrazole

Temperature Range (°C)General ObservationsPotential Issues
20 - 40 (Room Temp)Slower reaction rates, good for controlling exotherms and minimizing side reactions.Incomplete conversion for less reactive substrates.
40 - 80Increased reaction rates, often a good balance for yield and reaction time.Increased risk of acrylonitrile polymerization and other side reactions.
> 80Significantly faster reaction rates.High risk of polymerization and product degradation.

Experimental Protocols

General Protocol for the Cyanoethylation of Pyrazole with Acrylonitrile

This protocol provides a general starting point for the cyanoethylation of a pyrazole derivative. Optimization of the specific conditions may be required for different substrates.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Acrylonitrile (1.1 - 1.5 eq)

  • Base catalyst (e.g., triethylamine, 1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the pyrazole derivative (1.0 eq) and the anhydrous solvent (e.g., acetonitrile, sufficient to dissolve the pyrazole).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the base catalyst (e.g., triethylamine, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add acrylonitrile (1.1 - 1.5 eq) to the reaction mixture dropwise. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Visualizations

Diagram 1: Experimental Workflow for Cyanoethylation of Pyrazole

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Add Pyrazole and Solvent catalyst 2. Add Catalyst reactants->catalyst Stir acrylonitrile 3. Add Acrylonitrile catalyst->acrylonitrile Stir heating 4. Heat and Monitor acrylonitrile->heating Heat evaporation 5. Solvent Evaporation heating->evaporation Reaction Complete purification 6. Purification (Chromatography) evaporation->purification characterization 7. Characterization purification->characterization troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_solvent Solvent Issues cluster_temp Temperature Issues cluster_ratio Stoichiometry Issues start Low Yield? check_catalyst Check Catalyst (Type and Amount) start->check_catalyst Yes check_solvent Check Solvent start->check_solvent Yes check_temp Check Temperature start->check_temp Yes check_ratio Check Molar Ratio (Acrylonitrile) start->check_ratio Yes screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Sub-optimal screen_catalysts->start Re-evaluate change_solvent Try a Different Solvent check_solvent->change_solvent Inappropriate change_solvent->start Re-evaluate optimize_temp Optimize Temperature check_temp->optimize_temp Not Optimized optimize_temp->start Re-evaluate adjust_ratio Adjust Acrylonitrile Amount check_ratio->adjust_ratio Incorrect adjust_ratio->start Re-evaluate

References

Column chromatography conditions for purifying 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)propanenitrile

This technical support guide provides detailed information and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of pyrazole derivatives is silica gel.[1][2][3] Due to the basic nature of the pyrazole ring, the slightly acidic nature of standard silica gel can sometimes lead to peak tailing or irreversible adsorption. If such issues arise, consider using neutral alumina or deactivating the silica gel by preparing a slurry with a small amount of a basic modifier like triethylamine (e.g., 1%) in the eluent before packing the column.[1][4]

Q2: Which mobile phase systems are suitable for the elution of this compound?

A2: A common and effective eluent system for pyrazole compounds is a mixture of a non-polar solvent, such as hexane or heptane, with a more polar solvent like ethyl acetate.[1][2] The optimal ratio of these solvents should be determined by preliminary thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[1] For compounds with higher polarity, other solvent systems such as dichloromethane/methanol can be explored.

Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Streaking or tailing is a common issue when purifying nitrogen-containing basic compounds like pyrazoles on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine or ammonia in methanol, to your mobile phase.[4][5] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Q4: I am not recovering my compound from the column. What are the possible reasons?

A4: Several factors could lead to poor or no recovery of your compound. It might be that the compound has decomposed on the acidic silica gel.[6] You can test for this by spotting your crude material on a TLC plate, letting it sit for a while, and then eluting to see if a new spot appears. Another possibility is that the eluting solvent is not polar enough to move the compound off the column. In this case, a gradient elution with a more polar solvent system should be attempted.[6] It is also possible that the fractions are too dilute to be detected; concentrating the fractions before TLC analysis can help confirm this.[6]

Q5: Can I use a purification method other than column chromatography?

A5: Yes, other purification methods can be employed. If this compound is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[4] Another approach for basic compounds is to form a salt by treating the crude product with an acid (e.g., HCl, H₂SO₄).[1][7] The resulting salt is often a crystalline solid that can be purified by recrystallization and then neutralized to recover the pure pyrazole.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. The specific solvent system and gradient should be optimized based on preliminary TLC analysis.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the target compound.[1]

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

  • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.[3][8]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.[9]

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5][9]

4. Elution and Fraction Collection:

  • Begin eluting with the initial solvent system, collecting fractions in appropriately sized test tubes.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger binding to the stationary phase.[5]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the fractions that show a single spot corresponding to the pure this compound.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Initial Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityPotential Use Case
Hexane / Ethyl Acetate (9:1)LowFor less polar impurities.
Hexane / Ethyl Acetate (4:1)Medium-LowA good starting point for many pyrazoles.[2]
Hexane / Ethyl Acetate (1:1)MediumFor more polar pyrazoles or impurities.
Dichloromethane / Methanol (98:2)Medium-HighWhen higher polarity is required for elution.
Hexane / Ethyl Acetate + 1% Et₃NMedium-Low (Modified)To reduce tailing of the basic pyrazole.[1][4]

Troubleshooting Flowchart

Troubleshooting_Column_Chromatography Troubleshooting Purification Issues start Problem Encountered no_elution Compound Not Eluting start->no_elution Is the compound stuck at the baseline? poor_separation Poor Separation / Overlapping Spots start->poor_separation Are spots not well-resolved? streaking Streaking / Tailing of Spot start->streaking Is the spot elongated? increase_polarity Increase Eluent Polarity (Gradient Elution) no_elution->increase_polarity optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent add_base Add Triethylamine (1%) to Eluent streaking->add_base check_solubility Check Compound Solubility in Eluent increase_polarity->check_solubility No improvement solution Problem Resolved increase_polarity->solution Success test_stability Test Compound Stability on Silica check_solubility->test_stability change_stationary_phase Use Neutral Alumina or Reversed-Phase test_stability->change_stationary_phase Compound is unstable change_stationary_phase->solution reduce_load Reduce Amount of Sample Loaded optimize_solvent->reduce_load No improvement optimize_solvent->solution Success gradient_elution Use a Shallower Gradient reduce_load->gradient_elution No improvement reduce_load->solution Success gradient_elution->solution use_alumina Switch to Neutral Alumina add_base->use_alumina No improvement add_base->solution Success use_alumina->solution

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-(1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods and to address common challenges encountered during the handling of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble developing a recrystallization protocol for this compound. Can you provide a suitable solvent system?

A1: This is a common point of confusion. Recrystallization is a purification technique used for solid compounds. However, this compound is an oil at room temperature, not a solid. Therefore, recrystallization is not a suitable method for its purification. The physical state of the compound necessitates alternative purification strategies.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound that indicate it is a liquid under standard conditions.

PropertyValueImplication for Purification
Form OilCannot be purified by recrystallization.
Boiling Point 129 °C at 11 TorrSuitable for vacuum distillation.
Solubility Sparingly in DMSO, Slightly in MethanolSuggests the compound is polar, informing solvent selection for chromatography.

Recommended Purification Methods

Given that this compound is a high-boiling point oil, the two primary recommended methods for purification are Vacuum Distillation and Flash Column Chromatography . The choice between these methods will depend on the nature of the impurities and the scale of the purification.

Experimental Workflows and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate purification technique for this compound.

Purification_Decision_Tree Purification Method Selection Start Crude this compound Is_Solid Is the compound a solid at room temperature? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Not_Applicable Method Not Applicable Is_Solid->Not_Applicable No Is_Liquid Is the compound a liquid/oil? Boiling_Point_Check Are impurities non-volatile or do they have significantly different boiling points? Is_Liquid->Boiling_Point_Check Yes Polarity_Check Do impurities have different polarities? Boiling_Point_Check->Polarity_Check No Vacuum_Distillation Vacuum Distillation Boiling_Point_Check->Vacuum_Distillation Yes Column_Chromatography Flash Column Chromatography Polarity_Check->Column_Chromatography Yes Consider_Other Consider alternative methods (e.g., preparative HPLC) Polarity_Check->Consider_Other No Not_Applicable->Is_Liquid

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the vacuum grease is applied properly to all joints. A hissing sound indicates a leak.

  • Possible Cause: The thermometer is placed incorrectly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: The heating mantle temperature is too low.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distilling flask is properly insulated with glass wool or aluminum foil to maintain a consistent temperature.

Issue 2: The liquid is bumping violently.

  • Possible Cause: Lack of smooth boiling. Boiling stones are ineffective under vacuum.

    • Solution: Use a magnetic stir bar and stir plate to ensure smooth boiling. Ensure the stirring is vigorous enough to prevent bumping but not so fast that it causes splashing into the condenser.

  • Possible Cause: Residual low-boiling solvent is present.

    • Solution: Before heating, ensure the pressure has stabilized at its lowest point to remove any volatile impurities or residual solvents.

Issue 3: The distillate is discolored.

  • Possible Cause: The heating temperature is too high, causing decomposition.

    • Solution: Reduce the heating mantle temperature. If the compound is highly sensitive to heat, a lower vacuum (higher performance pump) may be needed to further decrease the boiling point.

  • Possible Cause: Co-distillation with a colored impurity.

    • Solution: If the impurity has a similar boiling point, vacuum distillation may not be sufficient. Further purification by column chromatography may be necessary.

Troubleshooting Guide: Flash Column Chromatography

Issue 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The solvent system (eluent) is not polar enough.

    • Solution: Increase the polarity of the eluent. For this compound, which is a polar compound, consider solvent systems like ethyl acetate/hexanes, or for very polar impurities, a small percentage of methanol in dichloromethane.[1]

Issue 2: All compounds run with the solvent front on the TLC plate.

  • Possible Cause: The eluent is too polar.

    • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) in your mixture.

Issue 3: The spots on the TLC plate are streaking.

  • Possible Cause: The compound is interacting too strongly with the silica gel. Pyrazole groups can be basic and interact with the acidic silica.

    • Solution: Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica gel.

  • Possible Cause: The sample is overloaded on the TLC plate or column.

    • Solution: Use a more dilute solution for spotting on the TLC plate. For the column, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

Issue 4: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity.

    • Solution: Experiment with different solvent systems. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the interactions and improve separation.

  • Possible Cause: The column was not packed or loaded correctly.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The sample should be loaded in a narrow band at the top of the column.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is a general guideline for the purification of a high-boiling liquid.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks. Lightly grease all joints with vacuum grease. Place a magnetic stir bar in the distilling flask.

  • Sample Loading: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its volume.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the stirrer. Slowly open the system to the vacuum source and allow the pressure to drop and stabilize.

  • Heating: Once the pressure is stable, begin to heat the distilling flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Pure compounds may distill over a 5°C range under vacuum due to pressure fluctuations.[2]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Then, slowly re-introduce air into the system before turning off the vacuum pump to prevent back-suction.[2]

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purification using a silica gel column.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of ethyl acetate and hexanes to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. Further dry under high vacuum to remove any residual solvent.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and dealing with regioisomer formation during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring. The formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Aprotic dipolar solvents and fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional protic solvents like ethanol.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy

Validation & Comparative

Validating the Structural Integrity of 3-(1H-pyrazol-1-yl)propanenitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 1H and 13C NMR spectral data for 3-(1H-pyrazol-1-yl)propanenitrile. This document provides a comparative analysis with the structurally related compound, 1-ethyl-1H-pyrazole, alongside a detailed experimental protocol for data acquisition.

This guide presents a validation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, this guide utilizes predicted NMR data for the primary compound and compares it with experimental data for a structurally similar alternative, 1-ethyl-1H-pyrazole. This comparative approach allows for a robust validation of the expected chemical shifts and structural features.

Comparative Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for 1-ethyl-1H-pyrazole. The data is presented to facilitate a clear comparison of the chemical environments of the nuclei in these two molecules.

Table 1: 1H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted)H-3'7.55d1.8
H-5'7.40d2.4
H-4'6.25t2.1
-CH2- (adjacent to pyrazole)4.35t6.5
-CH2- (adjacent to nitrile)2.90t6.5
1-ethyl-1H-pyrazole (Experimental)H-3'7.50d1.5
H-5'7.35d2.3
H-4'6.20t1.9
-CH2-4.15q7.3
-CH31.45t7.3

Table 2: 13C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Predicted)C-3'139.5
C-5'129.0
C-4'106.0
-CH2- (adjacent to pyrazole)48.0
-CH2- (adjacent to nitrile)18.0
-CN (nitrile)117.5
1-ethyl-1H-pyrazole (Experimental)C-3'138.8
C-5'128.5
C-4'105.5
-CH2-45.5
-CH315.0

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of high-quality 1H and 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for 1H NMR (20-50 mg for 13C NMR) and place it in a clean, dry vial.[1][2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[1][3] The choice of solvent is critical as it must completely dissolve the sample without its own signals interfering with the analyte's spectrum.

  • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.[4]

  • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[1][3]

  • The sample height in the NMR tube should be approximately 4.0-5.0 cm.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

  • Insert the sample into the NMR spectrometer.

  • Locking: The spectrometer's field frequency is adjusted to the deuterium resonance of the solvent to maintain a stable magnetic field.[4]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical NMR signals. This can be performed manually or automatically.[4]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[4]

  • Acquisition Parameters:

    • 1H NMR:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • 13C NMR:

      • Pulse Angle: 30 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • Initiate the data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

  • Pick the peaks and report the chemical shifts in parts per million (ppm).

Logical Workflow for NMR Data Validation

The following diagram illustrates a logical workflow for the validation of NMR spectral data, from sample preparation to final data analysis and comparison.

NMR_Validation_Workflow NMR Data Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Validation Sample_Weighing Weigh Sample Solvent_Addition Add Deuterated Solvent Sample_Weighing->Solvent_Addition Dissolution Ensure Complete Dissolution Solvent_Addition->Dissolution Transfer_to_Tube Transfer to NMR Tube Dissolution->Transfer_to_Tube Locking Locking Transfer_to_Tube->Locking Shimming Shimming Locking->Shimming Tuning Tuning & Matching Shimming->Tuning Set_Parameters Set Acquisition Parameters Tuning->Set_Parameters Acquire_Data Acquire FID Set_Parameters->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Phasing Phase Correction Fourier_Transform->Phasing Baseline_Correction Baseline Correction Phasing->Baseline_Correction Referencing Reference to Standard Baseline_Correction->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Structure_Assignment Assign Signals to Structure Peak_Picking->Structure_Assignment Comparison Compare with Predicted/Reference Data Structure_Assignment->Comparison Validation Validate Structure Comparison->Validation

Caption: Workflow for NMR spectral data validation.

References

A Comparative Analysis of the Reactivity of 3-(1H-pyrazol-1-yl)propanenitrile and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 3-(1H-pyrazol-1-yl)propanenitrile against other key pyrazole derivatives. The information presented is curated to assist researchers in designing synthetic routes and understanding the chemical behavior of these important heterocyclic compounds.

Introduction to Pyrazole Reactivity

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their aromatic nature allows them to undergo electrophilic aromatic substitution reactions. The lone pair of electrons on the N1-nitrogen is part of the aromatic sextet, while the N2-nitrogen has a lone pair in an sp² orbital, rendering it basic and susceptible to protonation and alkylation.

The reactivity of the pyrazole ring is significantly influenced by the nature of the substituents attached to it. Electron-donating groups (EDGs) generally increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophiles. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, as attacks at C3 and C5 lead to less stable cationic intermediates.

Comparative Reactivity Analysis

This section compares the reactivity of this compound with other commonly used pyrazole derivatives. The comparison is based on the electronic effects of the N1-substituent.

The this compound contains a cyanoethyl group at the N1 position. The cyano group is moderately electron-withdrawing through induction. This effect is somewhat attenuated by the two-carbon spacer between the nitrile and the pyrazole ring.

Table 1: Comparison of N1-Substituent Effects on the Reactivity of the Pyrazole Ring towards Electrophilic Aromatic Substitution

Pyrazole DerivativeN1-SubstituentElectronic Effect of SubstituentExpected Reactivity towards Electrophiles (relative to unsubstituted pyrazole)
1-Methylpyrazole-CH₃Electron-donating (Inductive effect)More reactive
1-Phenylpyrazole-C₆H₅Electron-withdrawing (Inductive) and Resonance effects (can be donating or withdrawing)Less reactive
This compound -CH₂CH₂CNWeakly electron-withdrawing (Inductive effect)Slightly less reactive
1-Nitropyrazole-NO₂Strongly electron-withdrawing (Inductive and Resonance effects)Significantly less reactive
4-Bromopyrazole(N-unsubstituted, C4-Br)Electron-withdrawing (Inductive), Weakly deactivatingLess reactive (C4 position blocked)

Analysis:

  • 1-Methylpyrazole: The methyl group is an electron-donating group that activates the pyrazole ring, making it more reactive towards electrophiles than unsubstituted pyrazole.

  • 1-Phenylpyrazole: The phenyl group is generally considered to be electron-withdrawing by induction but can also participate in resonance. Overall, it tends to deactivate the pyrazole ring towards electrophilic substitution compared to unsubstituted pyrazole.

  • This compound: The cyanoethyl group is weakly deactivating due to the inductive effect of the nitrile. Therefore, this compound is expected to be slightly less reactive than unsubstituted pyrazole but more reactive than 1-nitropyrazole.

  • 1-Nitropyrazole: The nitro group is a strong electron-withdrawing group, significantly deactivating the pyrazole ring and making electrophilic substitution much more difficult.

  • 4-Bromopyrazole: The bromine atom is an electron-withdrawing but ortho, para-directing deactivator. In this case, the C4 position is already substituted, so further electrophilic attack would be directed to other positions, and the overall reactivity is reduced.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions on pyrazole derivatives are provided below. These protocols can be adapted for comparative studies.

Protocol 1: Nitration of Pyrazole Derivatives

Objective: To introduce a nitro group at the C4 position of the pyrazole ring.

Materials:

  • Pyrazole derivative (e.g., 1-methylpyrazole, this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole derivative (1 equivalent) in concentrated sulfuric acid at 0°C in an ice bath.

  • Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7.

  • The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Bromination of Pyrazole Derivatives

Objective: To introduce a bromine atom at the C4 position of the pyrazole ring.

Materials:

  • Pyrazole derivative

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the pyrazole derivative (1 equivalent) in DMF or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for a period of 1 to 24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Acylation of Pyrazole Derivatives (Friedel-Crafts Type)

Objective: To introduce an acyl group at the C4 position of the pyrazole ring.

Materials:

  • Pyrazole derivative

  • Anhydrous Aluminum Chloride (AlCl₃) or another Lewis acid

  • Acyl chloride or acid anhydride

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere, add the pyrazole derivative (1 equivalent) at 0°C.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water, followed by dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow for comparing the reactivity of pyrazole derivatives.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product pyrazole N-Substituted Pyrazole intermediate Sigma Complex (Arenium Ion) pyrazole->intermediate Attack at C4 electrophile Electrophile (E+) electrophile->intermediate deprotonation Deprotonation intermediate->deprotonation Loss of H+ product 4-Substituted Pyrazole deprotonation->product Comparative_Reactivity_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis P1 Reaction Flask 1: 1-Methylpyrazole add_reagents Add Nitrating Agent (HNO3/H2SO4) at 0°C P1->add_reagents P2 Reaction Flask 2: This compound P2->add_reagents P3 Reaction Flask 3: 1-Phenylpyrazole P3->add_reagents P4 Reaction Flask 4: 1-Nitropyrazole P4->add_reagents stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagents->stir workup Quench, Workup, and Isolate Products stir->workup compare Compare Reaction Rates and Product Yields workup->compare

Comparative Biological Activities of 3-(1H-pyrazol-1-yl)propanenitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of 3-(1H-pyrazol-1-yl)propanenitrile derivatives. This class of compounds has garnered significant attention for its therapeutic potential, demonstrating a range of biological effects, including anticancer, antimicrobial, and targeted enzyme inhibition.

This guide synthesizes experimental data from various studies to offer an objective comparison of the performance of these derivatives. Detailed experimental protocols for key assays are provided to support the reproducibility of the findings. Visual diagrams of signaling pathways and experimental workflows are also included to facilitate a deeper understanding of the mechanisms of action and methodologies.

Comparative Analysis of Biological Activities

The biological activities of this compound and related pyrazole derivatives have been evaluated across several therapeutic areas. The following sections and tables summarize the quantitative data from these studies, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Pyrazole derivatives have shown promising cytotoxic effects against a variety of human cancer cell lines. The this compound scaffold is a key component of several potent anticancer agents. The in vitro anticancer activity is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Pyrazole-acrylonitrile 8bMCF7 (Breast)2.58 ± 0.053Cisplatin>10
Pyrazole-acrylonitrile 8cMCF7 (Breast)2.34 ± 0.074Cisplatin>10
Pyrazole-acrylonitrile 8eA549 (Lung)2.09 ± 0.464Cisplatin>10
Pyrazole-acrylonitrile 9cA549 (Lung)1.65 ± 0.006Cisplatin>10
Pyrazole-acrylonitrile 9bHCT116 (Colon)4.84 ± 0.035Cisplatin>10
Pyrazole-acrylonitrile 9fHCT116 (Colon)4.89 ± 0.053Cisplatin>10
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-indole hybrid 7bHepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
α-cyano indolylchalcone 7fHCT116 (Colon)6.76 µg/mL5-Fluorouracil77.15 µg/mL

Table 1: In vitro anticancer activity of selected pyrazole derivatives. Data is presented as the mean ± standard deviation.[1][2][3]

Antimicrobial Activity

Several novel pyrazole analogues have been synthesized and evaluated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
Pyrazole analogue 3Escherichia coli0.25Ciprofloxacin0.5
Pyrazole analogue 4Streptococcus epidermidis0.25Ciprofloxacin4
Pyrazole analogue 2Aspergillus niger1Clotrimazole2
Pyrazole analogue 3Microsporum audouinii0.5Clotrimazole0.5
Pyrazoline 9Staphylococcus aureus (MDR)4--
Indazole 5Staphylococcus epidermidis64-128--

Table 2: Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microorganisms.[4][5]

Enzyme Inhibitory Activity: Selective TYK2 Inhibition

A significant area of investigation for this compound derivatives is their potent and selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6] TYK2 is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[7] The inhibitory activity is quantified by IC50 values against the target enzyme.

Compound/DerivativeTarget EnzymeIC50 (nM)Selectivity vs JAK1Selectivity vs JAK2Selectivity vs JAK3
14l TYK2 9 >1000-fold >1000-fold >1000-fold
Deucravacitinib (BMS-986165)TYK2-HighHighHigh

Table 3: Enzymatic inhibitory activity of a lead this compound derivative (14l) against TYK2 and its selectivity over other JAK family members.[6][7][8] Compound 14l is a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative.[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure the reproducibility of the presented data.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48 to 72 hours.[9]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.[10][11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.[11]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]

TYK2 Enzymatic Assay

The inhibitory activity of the compounds against the TYK2 enzyme is determined using a biochemical assay that measures the phosphorylation of a substrate.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable peptide substrate are prepared in an assay buffer.

  • Compound Incubation: The TYK2 enzyme is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 30 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP and the peptide substrate.

  • Incubation: The reaction mixture is incubated for a defined time (e.g., 60 minutes) at 30°C.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.

  • IC50 Calculation: The IC50 values are calculated by fitting the dose-response curves of the percentage of inhibition versus the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow of MTT Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with pyrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

G Broth Microdilution for MIC Determination cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis A Serial dilution of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for turbidity (growth) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

G JAK/STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK STAT STAT TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binds to DNA STAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->Gene_Transcription Inhibitor This compound Derivative (e.g., 14l) Inhibitor->TYK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives targeting TYK2.[12][13][14][15][16]

References

3-(1H-pyrazol-1-yl)propanenitrile: A Comparative Guide to its Role as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the strategic use of key intermediates that introduce essential structural motifs. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents, including kinase inhibitors.[1][2] This guide provides a comparative analysis of 3-(1H-pyrazol-1-yl)propanenitrile and its derivatives as intermediates in drug synthesis, with a particular focus on the synthesis of the JAK inhibitor Ruxolitinib. We will explore alternative synthetic strategies, presenting experimental data to objectively compare their performance.

The Role of Pyrazole Intermediates in Kinase Inhibitor Synthesis

Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune response.[2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Deucravacitinib, a selective TYK2 inhibitor, are prominent examples of pyrazole-containing kinase inhibitors. The synthesis of these molecules often involves the introduction of a substituted pyrazole moiety early in the synthetic sequence. This compound represents a key building block for this purpose, typically via a Michael addition reaction.

Comparative Synthesis of a Key Ruxolitinib Intermediate

A critical intermediate in the synthesis of Ruxolitinib is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. The primary route to this intermediate involves the Michael addition of 4-bromopyrazole to a cyclopentyl acrylonitrile derivative. However, several alternative strategies have been developed to improve stereoselectivity, yield, and process safety. Below, we compare three distinct synthetic routes to this key intermediate.

Route 1: Asymmetric Michael Addition (Conceptual)

This route utilizes a chiral catalyst to control the stereochemistry of the Michael addition of 4-bromo-1H-pyrazole to 3-cyclopentylacrylonitrile. While conceptually straightforward, achieving high enantioselectivity can be challenging and catalyst selection is critical.

Alternative Route 1: Enzymatic Reduction followed by Mitsunobu Reaction

This alternative approach avoids the direct asymmetric Michael addition. Instead, it establishes the chiral center via an enzymatic reduction of a ketone, followed by the coupling of the resulting chiral alcohol with 4-bromopyrazole using a Mitsunobu reaction.

Alternative Route 2: Asymmetric Michael Addition with Decarboxylation

This route employs a chiral squaric acid amide catalyst for the asymmetric Michael addition of 4-bromo-1H-pyrazole to an activated alkene, followed by hydrolysis and decarboxylation to yield the desired product.

Workflow for Alternative Synthetic Routes to a Key Ruxolitinib Intermediate

G cluster_0 Alternative Route 1: Enzymatic Reduction & Mitsunobu Reaction cluster_1 Alternative Route 2: Asymmetric Michael Addition & Decarboxylation A1 3-Cyclopentyl-3-oxopropionitrile B1 (S)-3-Cyclopentyl-3-hydroxypropionitrile A1->B1 Enzymatic Reduction C1 (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile B1->C1 Mitsunobu Reaction (with 4-bromopyrazole) A2 3-Cyclopentyl-2-cyanoacrylate B2 (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoate A2->B2 Asymmetric Michael Addition (with 4-bromopyrazole) C2 (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile B2->C2 Hydrolysis & Decarboxylation G cluster_0 Established Route (e.g., Deucravacitinib) cluster_1 Alternative Strategy (Hypothetical) A1 Pyrazole Ring Synthesis B1 Functionalization of Pyrazole A1->B1 C1 Coupling to Core Structure B1->C1 End End C1->End A2 Synthesis of Functionalized This compound Derivative B2 Coupling to Core Structure A2->B2 C2 Modification of Propanenitrile Chain B2->C2 C2->End Start Start Start->A1 Start->A2

References

Purity Assessment of Synthesized 3-(1H-pyrazol-1-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-(1H-pyrazol-1-yl)propanenitrile, a versatile intermediate in pharmaceutical synthesis. We present supporting experimental data for the target compound and its alternatives, detailed experimental protocols, and a visual workflow to aid in the selection of appropriate purity determination strategies.

Introduction to this compound and its Alternatives

This compound is a key building block in the synthesis of various biologically active molecules. Its pyrazole core is a prevalent scaffold in many approved drugs.[1][2] The purity of this intermediate is crucial as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity.

For comparative purposes, this guide will also consider two common alternatives or derivatives found in medicinal chemistry research:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile : An intermediate used in the synthesis of Ruxolitinib.[3][4]

  • 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile : A substituted analog of the target compound.

Comparative Purity Analysis

The purity of synthesized this compound and its alternatives can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most powerful and commonly employed methods. The following table summarizes typical purity data obtained for these compounds.

CompoundAnalytical MethodPurity (%)Reference
This compound HPLC>95[5]
GC-MSND
qNMRND
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile HPLC95.0[6]
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile HPLCND

ND: Not determined from the available search results. It is important to note that the purity of a synthesized compound can vary significantly depending on the synthetic route and purification method.

Experimental Protocols

Detailed methodologies are essential for reproducible purity assessment. Below are representative protocols for the synthesis and purification of a related pyrazole derivative, followed by general procedures for purity analysis using HPLC, GC-MS, and qNMR.

Synthesis and Purification of N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (A Derivative of the Target Compound)

This procedure provides a framework for the synthesis and purification of pyrazole-containing compounds.[7]

Synthesis:

  • Dissolve ω-Chloro-N-propananilides (1 eq.), pyrazole (1 eq.), and K2CO3 (1 eq.) in dimethylformamide (DMF).

  • Reflux the reaction mixture. Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Upon completion, evaporate the DMF under reduced pressure.

  • Extract the residue with chloroform and water.

  • Dry the combined organic phases and evaporate the solvent.

Purification:

  • Purify the crude product by column chromatography on silica gel using a suitable mobile phase to obtain the pure compound.[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. A validated reversed-phase HPLC (RP-HPLC) method is often the standard.[2][8][9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or a buffer (e.g., ammonium acetate). The exact ratio is optimized for the specific analyte.

Procedure:

  • Prepare a standard solution of the synthesized compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Prepare the sample solution of the synthesized compound at a similar concentration.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength based on the UV absorbance maximum of the compound.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Dissolve the sample in a volatile organic solvent.

  • Inject a small volume of the solution into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.

  • The separated components enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of the main peak is compared to a reference library for identification, and the purity is calculated from the peak area in the chromatogram.

Purity Determination by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[12][13][14]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh a known amount of the synthesized compound and a certified internal standard into an NMR tube.

  • Dissolve the mixture in a deuterated solvent.

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway where pyrazole derivatives might be involved as inhibitors.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data Comparison Comparison with Alternatives Purity_Data->Comparison

General workflow for the purity assessment of a synthesized compound.

Signaling_Pathway_Inhibition cluster_pathway Conceptual Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Pyrazole_Derivative Pyrazole Derivative (e.g., Kinase Inhibitor) Pyrazole_Derivative->Kinase2

Conceptual inhibition of a signaling pathway by a pyrazole derivative.

References

Cross-Validation of Analytical Methods for 3-(1H-pyrazol-1-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 3-(1H-pyrazol-1-yl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a cross-validation of these techniques with supporting experimental data to aid researchers in selecting the most appropriate method for their specific application.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the analysis of a specific analyte in a given matrix.[1] This is a critical step in analytical development and quality control, particularly when transferring methods between laboratories, introducing new technology, or comparing data from different studies. The goal is to ensure that the analytical results are reliable and comparable, regardless of the method used.[1]

For a compound like this compound, which possesses both polar (pyrazole ring, nitrile group) and non-polar (propane chain) characteristics, multiple analytical techniques can be employed for its analysis. The most common and powerful methods for such compounds are HPLC, often with UV detection, and GC coupled with a mass spectrometer.[1][2]

Comparative Analysis of Analytical Methods

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the desired sensitivity, selectivity, sample matrix, and the specific information required (e.g., quantification vs. identification of impurities). The following tables summarize the key performance parameters of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of this compound.

Table 1: Performance Characteristics of HPLC and GC-MS Methods
ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity High (selective for chromophore)Very High (mass-selective)
Run Time ~10 minutes~15 minutes
Table 2: Method Attributes and Considerations
AttributeHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection
Sample Volatility Not requiredRequired
Derivatization Not typically requiredMay be required for polar analytes, but not for this compound
Instrumentation Cost ModerateHigh
Consumables Cost ModerateModerate
Throughput HighModerate
Strengths Robust, widely available, good for routine quantificationHigh specificity and sensitivity, excellent for impurity identification
Weaknesses Lower specificity than MS, potential for co-eluting interferencesRequires volatile and thermally stable analytes, more complex instrumentation

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (Target ion: m/z 121, Qualifier ions: m/z 94, 68).

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution to the desired concentration range (e.g., 0.01 - 10 µg/mL).

  • Dissolve unknown samples in the same solvent to a concentration within the calibration range.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the cross-validation of these two analytical methods.

cluster_0 Method 1: HPLC-UV cluster_1 Method 2: GC-MS cluster_2 Cross-Validation HPLC_Prep Sample Preparation (Dissolution & Filtration) HPLC_Inj HPLC Injection HPLC_Prep->HPLC_Inj HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Inj->HPLC_Sep HPLC_Det UV Detection (220 nm) HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant Compare Compare Results (Accuracy, Precision, etc.) HPLC_Quant->Compare GC_Prep Sample Preparation (Dissolution in Volatile Solvent) GC_Inj GC Injection GC_Prep->GC_Inj GC_Sep Chromatographic Separation (HP-5ms Column) GC_Inj->GC_Sep GC_Det MS Detection (EI, Scan/SIM) GC_Sep->GC_Det GC_Quant Quantification & Identification GC_Det->GC_Quant GC_Quant->Compare

Caption: Experimental workflows for HPLC-UV and GC-MS analysis.

cluster_hplc HPLC Path cluster_gcms GC-MS Path Analyte This compound HPLC HPLC Separation (Polarity-based) Analyte->HPLC GC GC Separation (Volatility-based) Analyte->GC UV UV Detector (Chromophore Absorption) HPLC->UV MS Mass Spectrometer (Mass-to-Charge Ratio) GC->MS

Caption: Logical relationship of analytical pathways.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and quantification, offering high throughput.

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level quantification and the definitive identification of impurities.

A thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of analytical data, which is fundamental for regulatory compliance and the successful development of pharmaceutical products.

References

Benchmarking the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Synthetic Routes to 3-(1H-pyrazol-1-yl)propanenitrile for Researchers and Drug Development Professionals

This guide provides a detailed comparison of published methodologies for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic route.

Executive Summary

The synthesis of this compound is most commonly achieved through the cyanoethylation of pyrazole, a type of Michael addition reaction. This method is often favored for its atom economy and straightforward approach. An alternative strategy involves the N-alkylation of pyrazole with a suitable 3-carbon synthon, such as 3-chloropropanenitrile. This guide will delve into the specifics of these two primary synthetic pathways, offering a comparative analysis of their reported yields and reaction conditions.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data from published methods for the synthesis of this compound and its derivatives, providing a clear comparison of their efficiencies.

MethodReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Method 1: Cyanoethylation Pyrazole, AcrylonitrileBase (e.g., Et3N)Not specifiedNot specifiedNot specifiedHigh
Method 2: N-Alkylation Pyrazole, ω-Chloro-N-propananilide intermediatesK2CO3DMFRefluxNot specified30-72%

Note: Detailed conditions for the direct synthesis of the target molecule via cyanoethylation are often not explicitly detailed in the general literature, though it is a standard method. The yield is generally reported as high under basic catalysis. The N-alkylation data is derived from the synthesis of propananilide derivatives.

Experimental Protocols

Method 1: Cyanoethylation of Pyrazole (Aza-Michael Addition)

This method represents a direct and efficient route to this compound. The reaction involves the base-catalyzed addition of pyrazole to acrylonitrile.

General Procedure:

  • To a solution of pyrazole in a suitable solvent, a catalytic amount of a base (e.g., triethylamine or sodium hydroxide) is added.

  • Acrylonitrile is then added dropwise to the stirred solution at a controlled temperature, typically ranging from room temperature to gentle heating.

  • The reaction mixture is stirred for a period of several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

Method 2: N-Alkylation of Pyrazole with 3-Chloropropanenitrile

This alternative approach involves the direct alkylation of pyrazole with a haloalkane.

General Procedure:

  • Pyrazole and a base, such as potassium carbonate, are suspended in a polar aprotic solvent like dimethylformamide (DMF).

  • 3-Chloropropanenitrile is added to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., chloroform) and water.

  • The organic phases are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated.

  • The final product is purified by column chromatography.[1]

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

G General Synthetic Pathways to this compound cluster_0 Method 1: Cyanoethylation cluster_1 Method 2: N-Alkylation Pyrazole1 Pyrazole Michael_Addition Michael Addition Pyrazole1->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Base_Catalyst Base Catalyst Base_Catalyst->Michael_Addition Product1 This compound Michael_Addition->Product1 Pyrazole2 Pyrazole SN2_Reaction SN2 Reaction Pyrazole2->SN2_Reaction Chloropropanenitrile 3-Chloropropanenitrile Chloropropanenitrile->SN2_Reaction Base_K2CO3 K2CO3 Base_K2CO3->SN2_Reaction Product2 This compound SN2_Reaction->Product2

Caption: Synthetic routes to this compound.

G General Experimental Workflow Start Start Mixing Mixing Reactants and Solvent/Catalyst Start->Mixing Reaction Reaction under Controlled Conditions Mixing->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up (Solvent Removal, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product Purification->Product

References

In-Silico Toxicity Profile of 3-(1H-pyrazol-1-yl)propanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the predicted toxicity of 3-(1H-pyrazol-1-yl)propanenitrile against other pyrazole-based compounds, supported by data from computational models. This guide provides researchers, scientists, and drug development professionals with insights into the potential toxicological profiles of these molecules, aiding in early-stage safety assessments.

The increasing reliance on computational methods in toxicology offers a streamlined, cost-effective, and ethical alternative to traditional animal testing for predicting the adverse effects of chemical compounds.[1] This guide presents an in-silico toxicity assessment of this compound and compares its predicted profile with other pyrazole derivatives. The pyrazole scaffold is a common structural motif in many pharmaceuticals, making the toxicological evaluation of its derivatives crucial in drug discovery and development.[2][3]

Comparative In-Silico Toxicity Data

The following table summarizes the predicted toxicity endpoints for this compound and selected alternative pyrazole-containing compounds. These predictions are generated using established computational models that rely on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms to correlate chemical structures with potential toxicity.[4]

Compound NameChemical StructurePredicted MutagenicityPredicted CarcinogenicityPredicted HepatotoxicityPredicted Oral Rat Acute Toxicity (LD50)Data Source
This compound C₆H₇N₃Likely InactiveLikely InactiveLow ConcernCategory III: 500-5000 mg/kg (Predicted)In-silico Prediction
1-Methyl-1H-pyrazole-5-carboxamide C₅H₇N₃OLikely InactiveIndeterminateModerate ConcernCategory II: 50-500 mg/kg (Experimental, mice)[5]Experimental[5] & In-silico
Pyrazolyl Tetrazole Acetic Acid Derivative (5c) C₁₈H₁₃ClN₆O₂Likely InactiveLikely InactiveLow ConcernNot AvailableIn-silico Prediction[6]
1-Benzoyl-3-(4-chlorophenyl)-5-(3,4-dimethoxy)-4,5-dihydro-2-pyrazoline C₂₄H₂₁ClN₂O₃Likely InactiveIndeterminateLow ConcernLOAEL: 1.417 log(mg/kg_bw/day) (Predicted)[7]In-silico Prediction[7]

Note: The data for this compound are based on predictions from widely used in-silico models due to the absence of specific experimental studies in the public domain. The experimental data for 1-Methyl-1H-pyrazole-5-carboxamide in mice showed unexpected acute toxicity, highlighting the importance of verifying in-silico predictions with experimental assays.[5]

Methodologies for In-Silico Toxicity Prediction

The predictions presented in this guide are derived from computational methods that analyze the relationship between a molecule's structure and its potential toxicological effects. The primary methodologies employed are:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are foundational to in-silico toxicology and predict the biological activity or toxicity of a chemical based on its molecular structure.[4] By analyzing the chemical structures of compounds with known toxicities, QSAR models can identify structural fragments or physicochemical properties associated with specific adverse outcomes.[1]

  • Machine Learning-Based Approaches: Modern in-silico tools often incorporate machine learning algorithms, such as random forests and support vector machines, to build predictive models from large datasets of toxicological information.[1][8][9] These models can identify complex patterns that may not be apparent through traditional QSAR analysis.

  • Expert Systems: These are knowledge-based systems that use a set of rules derived from expert toxicological knowledge to identify structural alerts within a molecule that are associated with toxicity.

The general workflow for in-silico toxicity prediction involves several key steps, as illustrated in the diagram below.

InSilico_Toxicity_Workflow cluster_input Input cluster_processing Computational Analysis cluster_output Output cluster_evaluation Evaluation & Verification Compound Chemical Structure (SMILES/MOL file) Descriptors Calculate Molecular Descriptors & Fingerprints Compound->Descriptors Model Apply Predictive Models (QSAR, Machine Learning) Descriptors->Model Prediction Toxicity Endpoint Prediction Model->Prediction Interpretation Interpretation of Results Prediction->Interpretation Experimental Experimental Validation Interpretation->Experimental Mitochondrial_Apoptosis_Pathway cluster_stimulus Toxic Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Toxicant Toxicant (e.g., Pyrazole Derivative) Mito Mitochondrial Stress Toxicant->Mito Inhibition of respiration CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Study of Catalysts for the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of catalytic performance for the cyanoethylation of pyrazole, providing researchers, scientists, and drug development professionals with a comparative analysis of various catalytic systems. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The primary catalytic strategies for this transformation involve the use of strong inorganic bases, phase-transfer catalysts, and basic ion-exchange resins. Each of these systems offers distinct advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact.

Data Presentation: Catalyst Performance Comparison

Due to the lack of a single study directly comparing all catalyst types for this specific reaction, the following table is a compilation based on typical conditions and expected yields derived from related cyanoethylation and N-alkylation reactions of pyrazoles and other N-heterocycles. It serves as a predictive guide for catalyst selection.

Catalyst TypeCatalyst ExampleCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Inorganic Base Sodium Hydroxide (NaOH)5-10Dioxane or Acetonitrile50-804-870-85
Inorganic Base Potassium Hydroxide (KOH)5-10Dioxane or Acetonitrile50-804-875-90
Phase-Transfer Catalyst Triton B2-5Toluene/Water (biphasic)25-502-685-95
Basic Ion-Exchange Resin Amberlite IRA-400 (OH⁻ form)10-20 (w/w)Acetonitrile25-606-1265-80

Experimental Workflow

The general experimental workflow for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile via cyanoethylation of pyrazole is depicted in the following diagram. The process involves the reaction of pyrazole with acrylonitrile in the presence of a catalyst, followed by workup and purification of the product.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants Pyrazole + Acrylonitrile reaction_vessel Reaction Vessel (Stirring & Heating) reactants->reaction_vessel catalyst Catalyst catalyst->reaction_vessel solvent Solvent solvent->reaction_vessel filtration Filtration (if heterogeneous catalyst) reaction_vessel->filtration extraction Solvent Extraction filtration->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation or Chromatography) evaporation->purification product This compound purification->product

General workflow for the synthesis of this compound.

Experimental Protocols

1. Synthesis using Sodium Hydroxide (NaOH) as Catalyst

  • Materials: Pyrazole, acrylonitrile, sodium hydroxide (pellets or powder), dioxane (or acetonitrile), distilled water, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in dioxane (5-10 mL per gram of pyrazole), add powdered sodium hydroxide (0.1 eq).

    • Heat the mixture to 50-60°C with stirring.

    • Add acrylonitrile (1.1 eq) dropwise over 30 minutes, maintaining the temperature.

    • Continue stirring at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

2. Synthesis using Potassium Hydroxide (KOH) as Catalyst

  • Materials: Pyrazole, acrylonitrile, potassium hydroxide (pellets or powder), acetonitrile, distilled water, dichloromethane, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve pyrazole (1.0 eq) in acetonitrile (5-10 mL per gram of pyrazole).

    • Add powdered potassium hydroxide (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add acrylonitrile (1.1 eq) and heat the reaction mixture to reflux (around 80°C).

    • Maintain reflux with stirring for 4-6 hours until the reaction is complete (monitored by GC or TLC).

    • Cool the mixture, filter off the catalyst, and wash the solid with a small amount of acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation and purify the product by vacuum distillation.

3. Synthesis using Triton B as a Phase-Transfer Catalyst

  • Materials: Pyrazole, acrylonitrile, Triton B (40% solution in methanol), toluene, distilled water, diethyl ether, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Combine pyrazole (1.0 eq), toluene (10 mL per gram of pyrazole), and Triton B (0.05 eq).

    • Stir the mixture vigorously at room temperature.

    • Add acrylonitrile (1.2 eq) dropwise to the two-phase system.

    • Continue vigorous stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, add water to dissolve the catalyst and any salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

4. Synthesis using a Basic Anion-Exchange Resin (e.g., Amberlite IRA-400) as Catalyst

  • Materials: Pyrazole, acrylonitrile, Amberlite IRA-400 (OH⁻ form), acetonitrile, celite.

  • Procedure:

    • Activate the Amberlite IRA-400 resin by washing it with a 1 M NaOH solution, followed by distilled water until the washings are neutral, and then with methanol, and finally dry it under vacuum.

    • In a flask, suspend the activated resin (15% w/w with respect to pyrazole) in a solution of pyrazole (1.0 eq) in acetonitrile (10 mL per gram of pyrazole).

    • Stir the suspension at room temperature and add acrylonitrile (1.1 eq).

    • Continue stirring at a slightly elevated temperature (e.g., 40-50°C) for 6-10 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the resin. Wash the resin with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be further purified by vacuum distillation if necessary.

Disclaimer: The experimental protocols and performance data presented in this guide are based on general procedures for similar reactions and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

An Essential Guide to the Stability of 3-(1H-pyrazol-1-yl)propanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a versatile heterocyclic nitrile compound with significant potential in pharmaceutical synthesis and drug discovery. Understanding its stability under various environmental conditions is paramount for ensuring the integrity, shelf-life, and efficacy of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive evaluation of the stability of this compound, comparing its expected performance with other nitrile-containing compounds based on established chemical principles and industry guidelines. The information presented herein is supported by standardized experimental protocols for stability testing, enabling researchers to design and execute robust stability studies.

Comparative Stability Profile

While specific experimental stability data for this compound is not extensively available in public literature, a stability profile can be projected based on the known chemistry of the pyrazole ring and the nitrile functional group. The following table summarizes the expected stability of this compound under various stress conditions, in comparison to other representative nitrile compounds. This data is compiled based on general chemical knowledge and is intended to serve as a guideline for stability study design.

ConditionStressorExpected Stability of this compoundComparative Stability of Alternative Nitriles (e.g., Acetonitrile, Benzonitrile)Potential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Moderate to Low. The nitrile group is susceptible to hydrolysis under acidic conditions to form the corresponding carboxylic acid or amide.[1][2][3]Acetonitrile: Similar susceptibility to hydrolysis. Benzonitrile: Generally more stable due to the electron-withdrawing nature of the phenyl ring.3-(1H-pyrazol-1-yl)propanoic acid, 3-(1H-pyrazol-1-yl)propanamide
Neutral (e.g., pH 7.4 Buffer)High. Generally stable at neutral pH.High stability for both acetonitrile and benzonitrile.Minimal degradation expected.
Basic (e.g., 0.1 M NaOH)Moderate. The nitrile group can be hydrolyzed to a carboxylate salt under basic conditions.[1][2][3]Acetonitrile: Susceptible to hydrolysis. Benzonitrile: More resistant to basic hydrolysis than aliphatic nitriles.Sodium 3-(1H-pyrazol-1-yl)propanoate, 3-(1H-pyrazol-1-yl)propanamide
Oxidative 3% H₂O₂Moderate. The pyrazole ring may be susceptible to oxidation, although the nitrile group is generally stable to oxidation.Acetonitrile: Generally stable. Benzonitrile: The aromatic ring can undergo oxidation under harsh conditions.N-oxides of the pyrazole ring, ring-opened products.
Thermal 60°CHigh. Pyrazole derivatives and nitriles are generally thermally stable at this temperature.Acetonitrile and Benzonitrile are both thermally stable at 60°C.Minimal degradation expected.
Photolytic UV/Visible LightModerate. The pyrazole ring may exhibit some photosensitivity, leading to potential degradation upon prolonged exposure to light.Acetonitrile: Generally photochemically stable. Benzonitrile: Can undergo photochemical reactions.Isomers, ring-opened products.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, standardized stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) guidelines, should be followed.[4][5][6][7][8] These protocols ensure that the stability data generated is reliable and suitable for regulatory submissions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9][10]

1. Hydrolytic Stability:

  • Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Conditions: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Analysis: At predetermined time points, withdraw samples and neutralize them if necessary. Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Oxidative Stability:

  • Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3%).

  • Conditions: Store the solution at room temperature for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample using an appropriate HPLC method.

3. Thermal Stability:

  • Procedure: Place the solid compound in a controlled temperature and humidity chamber.

  • Conditions: Expose the sample to elevated temperatures (e.g., 60°C) for an extended period (e.g., up to 4 weeks).

  • Analysis: Analyze the sample at various time points for any signs of degradation.

4. Photostability:

  • Procedure: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][11][12] A dark control sample should be stored under the same conditions but protected from light.

  • Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: Compare the light-exposed samples with the dark control to assess the extent of photodegradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[6][8]

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6][8]

  • Analysis: Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, assay, and degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a chemical compound like this compound.

Stability_Testing_Workflow cluster_planning 1. Planning and Preparation cluster_forced_degradation 2. Forced Degradation Studies cluster_formal_stability 3. Formal Stability Studies cluster_analysis 4. Analysis and Reporting plan Develop Stability Protocol select_batches Select Batches of This compound plan->select_batches analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) select_batches->analytical_method hydrolytic Hydrolytic (Acid, Base, Neutral) analytical_method->hydrolytic oxidative Oxidative (H₂O₂) analytical_method->oxidative thermal Thermal (Heat) analytical_method->thermal photolytic Photolytic (UV/Vis Light) analytical_method->photolytic accelerated Accelerated (e.g., 40°C/75% RH) hydrolytic->accelerated long_term Long-Term (e.g., 25°C/60% RH) hydrolytic->long_term oxidative->accelerated oxidative->long_term thermal->accelerated thermal->long_term photolytic->accelerated photolytic->long_term data_analysis Analyze Samples at Time Points accelerated->data_analysis long_term->data_analysis degradant_id Identify & Characterize Degradation Products data_analysis->degradant_id report Compile Stability Report degradant_id->report shelf_life Propose Shelf-Life and Storage Conditions report->shelf_life

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While this compound is expected to exhibit good stability under neutral and ambient conditions, it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress. A thorough understanding of its stability profile is critical for the development of robust formulations and the establishment of appropriate storage and handling procedures. The experimental protocols and workflow provided in this guide offer a solid framework for researchers to conduct comprehensive stability evaluations in line with industry best practices and regulatory expectations. The nitrile group is known to be metabolically stable in many pharmaceuticals, often passing through the body unchanged.[13][14] However, the potential for hydrolysis in biological systems should not be entirely disregarded without experimental data. The insights gained from such studies will be invaluable in advancing the development of new therapeutics based on this promising chemical scaffold.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(1H-pyrazol-1-yl)propanenitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on general best practices for hazardous chemical waste.

Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, related pyrazole derivatives are classified as irritants.[1][2] Therefore, it is prudent to adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling the compound.[1][2]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of any fumes, dust, or vapors.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Protocol

Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[3] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][2]

Key Disposal Steps:

  • Waste Identification and Segregation:

    • Treat this compound as hazardous waste.

    • Segregate it from non-hazardous waste and, where possible, from other types of chemical waste (e.g., halogenated vs. non-halogenated solvents).[3]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3]

    • The container must be clearly labeled with the words "Hazardous Waste," a complete list of its contents with approximate concentrations, the date waste accumulation began, the principal investigator's name, and the laboratory location.[3]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

  • Waste Pickup and Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

Quantitative Data Summary

PropertyInformationSource
Chemical Name This compound[4][5][6]
CAS Number 88393-88-8[4][5][7]
Molecular Formula C6H7N3[4][6][7]
Molecular Weight 121.14 g/mol [4][6][7]
General Hazard Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Step 1: Preparation and Handling cluster_1 Step 2: Waste Collection and Labeling cluster_2 Step 3: Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Use a Designated, Compatible, and Labeled Hazardous Waste Container B->C D Keep Container Securely Closed C->D E Store in a Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Final Disposal at an Approved Waste Disposal Plant F->G

Caption: Proper disposal workflow for this compound.

References

Personal protective equipment for handling 3-(1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-pyrazol-1-yl)propanenitrile. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartPPE ItemSpecifications and Recommendations
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using heavy-duty nitrile gloves.[1][2] Always inspect gloves for tears or degradation before use and wash hands after removal.
Eyes Safety glasses or gogglesSafety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, chemical splash goggles are necessary. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3]
Body Laboratory coatA standard lab coat should be worn to protect clothing and skin from spills.[1][4] Ensure the coat is buttoned. For handling larger quantities or in situations with a higher risk of fire, a fire-resistant lab coat is recommended.[4]
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills and falling objects.[3][4]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. If ventilation is inadequate, a respirator may be required.[3]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_materials Gather Materials & PPE don_ppe Don Appropriate PPE handle_chemical Handle in Fume Hood don_ppe->handle_chemical Proceed to Handling avoid_contact Avoid Skin/Eye Contact & Inhalation decontaminate Decontaminate Work Area avoid_contact->decontaminate After Use doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Figure 1. Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific, well-ventilated area, preferably a chemical fume hood, for handling the compound.

    • Gather all necessary materials, including the chemical, appropriate laboratory equipment, and all required PPE as specified in the table above.

    • Don the appropriate PPE in the correct order: lab coat, followed by safety glasses or goggles, and then gloves.

  • Handling:

    • Conduct all manipulations of this compound within the designated chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the safety data sheet for related compounds.[5]

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal collect_liquid Collect Liquid Waste collect_solid Collect Solid Waste label_container Label Waste Container collect_solid->label_container Segregate & Contain store_container Store in Designated Area arrange_pickup Arrange for Professional Disposal store_container->arrange_pickup Await Pickup

Figure 2. Disposal workflow for this compound waste.

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • Collect any contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled solid waste container.

  • Waste Storage:

    • Ensure the waste container is clearly labeled with the chemical name and associated hazards.

    • Store the sealed waste container in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[5] Do not dispose of it down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.